Product packaging for 6-Methoxy-2,3-dimethylquinoxaline(Cat. No.:CAS No. 6637-22-5)

6-Methoxy-2,3-dimethylquinoxaline

Cat. No.: B1606790
CAS No.: 6637-22-5
M. Wt: 188.23 g/mol
InChI Key: QWGMPWRVGQLNHK-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethylquinoxaline is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52078. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B1606790 6-Methoxy-2,3-dimethylquinoxaline CAS No. 6637-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2,3-dimethylquinoxaline
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InChI

InChI=1S/C11H12N2O/c1-7-8(2)13-11-6-9(14-3)4-5-10(11)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGMPWRVGQLNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216594
Record name 6-Methoxy-2,3-dimethylquinoxaline
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Molecular Weight

188.23 g/mol
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CAS No.

6637-22-5
Record name 6-Methoxy-2,3-dimethylquinoxaline
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Record name 6-Methoxy-2,3-dimethylquinoxaline
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Record name 6-Methoxy-2,3-dimethylquinoxaline
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Record name 6-METHOXY-2,3-DIMETHYLQUINOXALINE
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic route, experimental protocols, and a thorough characterization profile based on established chemical principles and predicted spectral data.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group and two methyl groups onto the quinoxaline scaffold can significantly influence its physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of this compound, providing a foundational resource for researchers working with this and related compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. In the case of this compound, the synthesis involves the reaction of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Synthesis of the Precursor: 4-Methoxy-1,2-phenylenediamine

The starting material, 4-methoxy-1,2-phenylenediamine, can be synthesized via the reduction of 4-methoxy-2-nitroaniline.[1][2]

Experimental Protocol:

Materials:

  • 4-methoxy-2-nitroaniline

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • The reaction mixture is then subjected to hydrogenation. This can be achieved by placing the vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirring vigorously at room temperature for several hours (typically 4-24 hours) until the reaction is complete (monitored by TLC).[1][2]

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 4-methoxy-1,2-phenylenediamine as a solid, which can be used in the next step without further purification.

Synthesis of this compound

Experimental Protocol:

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol or acetic acid

  • Reflux apparatus

  • Crystallization solvents (e.g., ethanol, water)

Procedure:

  • Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add diacetyl (1.0 - 1.1 eq) to the solution.

  • The reaction mixture is then heated to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a solid.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Quinoxaline Formation cluster_purification Purification A 4-Methoxy-2-nitroaniline B H2, Pd/C Methanol/Ethanol A->B Reduction C 4-Methoxy-1,2-phenylenediamine B->C E Ethanol/Acetic Acid Reflux C->E D Diacetyl D->E F This compound E->F Condensation G Crude Product F->G H Recrystallization G->H I Pure Product H->I

Synthesis workflow for this compound.

Characterization of this compound

The synthesized compound can be characterized by various analytical techniques to confirm its structure and purity.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O[3]
Molecular Weight188.23 g/mol [3]
AppearanceSolid
Melting Point94-98 °C
Spectroscopic Data (Predicted)
TechniquePredicted Data
¹H NMR (CDCl₃)δ (ppm): ~7.8-7.2 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~158 (C-OCH₃), ~153 (2 x C=N), ~140-120 (Ar-C), ~105 (Ar-C), ~56 (-OCH₃), ~22 (2 x -CH₃)
IR (KBr)ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~1250 (C-O stretch)
Mass Spec. (EI)m/z: 188 (M⁺), other fragmentation peaks

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its specific biological activities. Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via a two-step process involving the reduction of a nitroaniline precursor followed by condensation with a dicarbonyl compound. The guide also presents a comprehensive characterization profile, including physical properties and predicted spectroscopic data, which will be valuable for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. The provided experimental workflow and data tables offer a clear and concise resource for the preparation and identification of this quinoxaline derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methoxy-2,3-dimethylquinoxaline (CAS No. 6637-22-5). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant chemical processes.

Core Physicochemical Properties

This compound is an organic heterocyclic compound. Its core physicochemical properties are summarized in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems, influencing factors such as solubility, membrane permeability, and receptor-binding interactions.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
Physical State Solid[1]
Appearance Orange solid-
Melting Point 94 to 98 °C-
Boiling Point (Predicted) 300.8 ± 37.0 °C at 760 Torr-
Density (Predicted) 1.130 ± 0.06 g/cm³ at 20 °C-
Refractive Index 1.595-
logP (Predicted) 2.1 to 2.5Computational Prediction
pKa (Predicted) 2.0 to 3.0 (for the quinoxaline nitrogen)Computational Prediction
Solubility Not experimentally determined-
Storage Sealed in a dry place at room temperature (20 to 22 °C)-

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Reaction:

4-methoxy-1,2-phenylenediamine + Diacetyl → this compound + 2H₂O

General Procedure:

  • Reactant Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Dicarbonyl: To the stirred solution, add diacetyl (1 to 1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then typically refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the presence of the methoxy and methyl groups, as well as the aromatic protons of the quinoxaline ring system.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, C=C, and C-O functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[6]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow Reactant1 4-methoxy-1,2-phenylenediamine Reaction Condensation Reaction Reactant1->Reaction Reactant2 Diacetyl (2,3-butanedione) Reactant2->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct Biological_Activities QuinoxalineCore Quinoxaline Derivatives Anticancer Anticancer QuinoxalineCore->Anticancer Antimicrobial Antimicrobial QuinoxalineCore->Antimicrobial Antiviral Antiviral QuinoxalineCore->Antiviral Antiinflammatory Anti-inflammatory QuinoxalineCore->Antiinflammatory Other Other Activities... QuinoxalineCore->Other

References

In-Depth Technical Guide: 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2,3-dimethylquinoxaline, with the CAS number 6637-22-5, is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of various biologically active compounds. Due to their diverse pharmacological properties, including antimicrobial and anticancer activities, quinoxalines are of considerable interest in the fields of medicinal chemistry and drug development. This technical guide provides a summary of the available physicochemical data for this compound and outlines general experimental approaches for its synthesis and characterization based on related compounds.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes the known quantitative information.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[1][2]
Molecular Weight 188.23 g/mol [1][2]
Appearance Orange to red solid
Melting Point 94 - 98 °C[1]
Boiling Point (Predicted) 300.8 ± 37.0 °C[1]
Storage Temperature Room Temperature

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the methoxy group. The aromatic protons will appear in the downfield region (typically δ 7-8 ppm). The two methyl groups attached to the quinoxaline ring will likely appear as singlets in the upfield region (around δ 2.5-2.8 ppm), and the methoxy protons will present as a sharp singlet around δ 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbons of the aromatic rings will resonate in the δ 110-150 ppm range. The methyl carbons are expected around δ 20-25 ppm, and the methoxy carbon should appear around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoxaline ring system (in the 1450-1650 cm⁻¹ region), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188.23, corresponding to the molecular weight of the compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a general and widely used method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthesis of Quinoxaline Derivatives

A common route to synthesize quinoxalines involves the reaction of a substituted o-phenylenediamine with a diketone. For this compound, the logical precursors would be 4-methoxy-1,2-phenylenediamine and 2,3-butanedione (diacetyl).

Reaction:

G cluster_reactants Reactants cluster_product Product A 4-Methoxy-1,2-phenylenediamine C This compound A->C + B 2,3-Butanedione (Diacetyl) B->C G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bio_eval Biological Evaluation cluster_drug_dev Lead Optimization synthesis Synthesis of Quinoxaline Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir screening In vitro Biological Screening (e.g., anticancer, antimicrobial) ir->screening mechanism Mechanism of Action Studies screening->mechanism sar Structure-Activity Relationship (SAR) Studies mechanism->sar lead_opt Lead Optimization sar->lead_opt

References

An In-depth Technical Guide to the Spectral Analysis of 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 6-Methoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectral information (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in public literature---
Predicted ~ 7.8-7.9d1HH-8
Predicted ~ 7.3-7.4dd1HH-7
Predicted ~ 7.1-7.2d1HH-5
Predicted ~ 3.9s3H-OCH₃
Predicted ~ 2.7s3HC2-CH₃
Predicted ~ 2.6s3HC3-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in public literature-
Predicted ~ 158-160C-6
Predicted ~ 153-155C-2
Predicted ~ 152-154C-3
Predicted ~ 140-142C-8a
Predicted ~ 138-140C-4a
Predicted ~ 128-130C-8
Predicted ~ 120-122C-7
Predicted ~ 105-107C-5
Predicted ~ 55-57-OCH₃
Predicted ~ 22-24C2-CH₃
Predicted ~ 21-23C3-CH₃

Note: Predicted NMR data is based on computational models and analysis of similar structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in public literature--
Expected ~ 3050-3000Medium-WeakAromatic C-H Stretch
Expected ~ 2950-2850MediumAliphatic C-H Stretch (CH₃)
Expected ~ 1610-1580Medium-StrongC=N Stretch (Quinoxaline ring)
Expected ~ 1500-1450StrongAromatic C=C Stretch
Expected ~ 1250-1200StrongAryl-O-CH₃ Asymmetric Stretch
Expected ~ 1050-1000MediumAryl-O-CH₃ Symmetric Stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
Data not available in public literature--
Expected 188.09High[M]⁺ (Molecular Ion)
Expected 173.07Medium[M-CH₃]⁺
Expected 159.07Medium[M-CHO]⁺ or [M-N]⁺
Expected 131.06Medium[M-C₂H₃N₂]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet). Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Direct infusion via a suitable solvent is also an option.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation cluster_reporting Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Analyze NMR Shifts, Couplings, and Integration nmr->nmr_data ir_data Identify Functional Group Vibrations ir->ir_data ms_data Determine Molecular Weight and Fragmentation Pattern ms->ms_data structure_confirmation Structure Confirmation nmr_data->structure_confirmation ir_data->structure_confirmation ms_data->structure_confirmation report Technical Report / Publication structure_confirmation->report

Caption: Workflow for the Synthesis, Purification, and Spectroscopic Characterization of this compound.

Disclaimer: The spectral data provided in the tables, where noted as "predicted" or "expected," is based on theoretical calculations and typical values for similar chemical structures. This information is intended for guidance and should be confirmed with experimental data.

solubility of 6-Methoxy-2,3-dimethylquinoxaline in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 6-Methoxy-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound. A thorough search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document outlines generalized, yet detailed, experimental protocols for determining the solubility of solid organic compounds, which can be applied to this compound. The methodologies covered are the gravimetric method and UV/Vis spectroscopy, both of which are fundamental techniques in physical and analytical chemistry. Furthermore, this guide provides visual workflows for these experimental procedures using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Quantitative Solubility Data for this compound

Despite a comprehensive search of scholarly articles, chemical supplier databases, and patent literature, no specific quantitative data on the solubility of this compound in various solvents could be located. Chemical datasheets for this compound often state solubility as "N/A" or do not provide any information. While some studies discuss the synthesis and biological activities of quinoxaline derivatives, they do not report on their solubility profiles.[1][2][3][4] The lack of available data underscores the need for experimental determination of this fundamental physicochemical property for researchers working with this compound.

Experimental Protocols for Solubility Determination

In the absence of specific data for this compound, two widely accepted and robust methods for determining the solubility of solid organic compounds are presented below.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.[5][6][7]

Objective: To determine the solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • The solid compound (e.g., this compound)

  • Selected solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or watch glass

  • Oven

  • Conical flasks with stoppers

  • Pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.[5]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature and agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. The filter should also be at the experimental temperature.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh a clean, dry evaporating dish (W1).

    • Transfer the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution (W2).

    • Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the solute until a constant weight is achieved.[5][9]

    • Cool the evaporating dish in a desiccator and weigh it to determine the mass of the dish plus the dried solute (W3).

  • Calculation of Solubility:

    • Mass of the dissolved solute = W3 - W1

    • Mass of the solvent = W2 - W3

    • Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

experimental_workflow_gravimetric cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant T (e.g., 24-48h) add_excess->equilibrate withdraw Withdraw supernatant equilibrate->withdraw filter Filter to remove undissolved solid withdraw->filter weigh_dish Weigh empty evaporating dish (W1) add_filtrate Add filtrate and weigh (W2) weigh_dish->add_filtrate evaporate Evaporate solvent add_filtrate->evaporate weigh_residue Weigh dish with dry solute (W3) evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end Solubility Data calculate->end

Caption: Gravimetric Method Workflow for Solubility Determination

UV/Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive technique that requires less compound compared to the gravimetric method.[8][10][11]

Objective: To determine the solubility of a UV-active solid compound in a given solvent at a specific temperature.

Materials:

  • The solid compound (e.g., this compound)

  • Selected solvent(s) (must be transparent in the wavelength range of interest)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of the compound in the chosen solvent with a known concentration.

    • From the stock solution, prepare a series of standard solutions of known, decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution at the desired temperature.

  • Sample Withdrawal, Filtration, and Dilution:

    • Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 2.1, step 2).

    • Accurately dilute the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted solution using the UV/Vis spectrophotometer at λmax.

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • The resulting concentration is the solubility of the compound in the chosen solvent at the specified temperature.

experimental_workflow_spectroscopy cluster_calibration Calibration Curve cluster_saturation Saturated Solution cluster_analysis Analysis cluster_result Result prep_standards Prepare standard solutions of known concentrations measure_abs Measure absorbance at λmax prep_standards->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve determine_conc Determine concentration from calibration curve plot_curve->determine_conc prep_sat Prepare saturated solution (excess solute + solvent) equilibrate Equilibrate at constant T prep_sat->equilibrate filter Filter supernatant equilibrate->filter dilute Dilute filtered solution filter->dilute measure_sample_abs Measure absorbance of diluted sample dilute->measure_sample_abs measure_sample_abs->determine_conc calculate_sol Calculate original concentration (Solubility) determine_conc->calculate_sol end Solubility Data calculate_sol->end

Caption: UV/Vis Spectroscopy Workflow for Solubility Determination

Alternative Approaches: Solubility Prediction Models

When experimental data is unavailable, computational models can provide an estimation of solubility. Methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can predict the solubility of solid organic compounds in various solvents.[12][13] These models use group contribution methods to estimate the activity coefficients of the solute in the solution, which are then used to calculate solubility. While predictions may deviate from experimental values, they can be a useful tool for initial solvent screening and process design.[12] More advanced methods combine thermodynamics with machine learning to improve prediction accuracy.[14][15]

Conclusion

While there is currently no published quantitative solubility data for this compound, this guide provides the necessary framework for its experimental determination. The detailed protocols for the gravimetric and UV/Vis spectroscopy methods, along with their visual workflows, offer a comprehensive approach for researchers to generate reliable solubility data. This information is critical for applications in drug development, chemical synthesis, and formulation science where the behavior of a compound in different solvent systems must be well understood.

References

The Multifaceted Therapeutic Potential of Quoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Comprising a benzene ring fused to a pyrazine ring, the quinoxaline core offers a versatile template for structural modifications, leading to a high degree of chemical diversity. This diversity has proven instrumental in the development of novel therapeutic agents with improved potency and reduced toxicity.[2] Extensive research has demonstrated the potential of quinoxaline derivatives in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the key biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and evaluation of these compounds are presented, along with a summary of quantitative activity data and visualizations of relevant signaling pathways.

Anticancer Activity

Quinoxaline derivatives have garnered significant attention for their potent anticancer activities, with numerous studies demonstrating their efficacy against a wide range of cancer cell lines.[4][5] The anticancer mechanism of these compounds is often attributed to their ability to inhibit various protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.[6][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases.[7] They often act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the transfer of phosphate groups to their substrates.[6][7] This disruption of kinase activity can interfere with multiple signaling pathways that are frequently dysregulated in cancer.

One of the key pathways targeted by quinoxaline derivatives is the PI3K/mTOR signaling pathway, which plays a central role in regulating cell growth, proliferation, and survival.[8] Some quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking downstream signaling and inducing cancer cell death.[8] Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[9] By inhibiting VEGFR, certain quinoxaline derivatives can suppress tumor angiogenesis and starve tumors of essential nutrients and oxygen.[9] Furthermore, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in various cancers and plays a critical role in tumor growth and progression.[1][10]

topoisomerase_II_inhibition

Caption: Quinoxaline derivatives can inhibit the PI3K/mTOR signaling pathway. Caption: Inhibition of Topoisomerase II by quinoxaline derivatives.

In addition to kinase inhibition, some quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II, an enzyme essential for DNA replication.[11] This inhibition leads to DNA damage and ultimately triggers the apoptotic cascade.[11]

Quantitative Anticancer Activity

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11 MCF-7 (Breast)0.81[1]
HepG2 (Liver)1.23[1]
HCT-116 (Colon)2.91[1]
Compound 13 MCF-7 (Breast)0.92[1]
HepG2 (Liver)1.54[1]
HCT-116 (Colon)2.63[1]
Compound IV PC-3 (Prostate)2.11[11]
Compound 14 MCF-7 (Breast)2.61[12]
Compound XVa HCT-116 (Colon)4.4[6]
MCF-7 (Breast)5.3[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3][13][14][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][17] This makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[4][18]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 5p Staphylococcus aureus4[19]
Bacillus subtilis8[19]
MRSA4[19]
Escherichia coli8[19]
Quinoxaline DerivativeMRSA4 (most isolates)[20]
Compound 2d Escherichia coli8[4]
Bacillus subtilis16[4]
Compound 3c Escherichia coli8[4]
Bacillus subtilis16[4]
Compound 10 Candida albicans16[4]
Aspergillus flavus16[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[21][22][23][24][25]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[22]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the quinoxaline derivative in a suitable broth medium in a 96-well microtiter plate.[23]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[23]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, including a growth control well (broth and inoculum only) and a sterility control well (broth only).[25]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[24]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[23]

Broth_Microdilution_Workflow

Caption: Workflow for the broth microdilution MIC assay.

Antiviral Activity

Several quinoxaline derivatives have been investigated for their antiviral properties and have shown promising activity against a variety of DNA and RNA viruses.[26] Their mechanisms of action can vary, from inhibiting viral replication to interfering with viral entry into host cells.

Quantitative Antiviral Activity

The antiviral activity of quinoxaline derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral activity by 50%.

Compound/DerivativeVirusEC50 (µM)Reference
Two Unspecified DerivativesHuman Cytomegalovirus (HCMV)< 0.05[26]

Further research is needed to populate this table with more specific data points.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a common method used to determine the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: Add serial dilutions of the quinoxaline derivative to the infected cells.

  • Overlay: After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to an untreated virus control. The EC50 value is then determined.

Anti-inflammatory Activity

Quinoxaline derivatives have also demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[27][28]

Mechanism of Action: Inhibition of Inflammatory Pathways

A key mechanism underlying the anti-inflammatory effects of quinoxaline derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][27] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2] By inhibiting the activation of IKKβ, a key kinase in the NF-κB pathway, certain quinoxaline derivatives can prevent the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.[2]

NFkB_Signaling_Pathway

Caption: Inhibition of the NF-kB signaling pathway by quinoxaline derivatives.

Additionally, some quinoxaline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins, potent inflammatory mediators.[1]

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of quinoxaline derivatives can be assessed in vitro by measuring their ability to inhibit enzymes like COX-1 and COX-2, or in vivo using models such as the carrageenan-induced paw edema assay.

Compound/DerivativeAssayIC50 (µM)Reference
Compound 11 COX-1 Inhibition37.96[1]
COX-2 Inhibition0.62[1]
Compound 13 COX-1 Inhibition30.41[1]
COX-2 Inhibition0.46[1]
Compound 4a p38α MAP kinase Inhibition0.042[28]
Compound/DerivativeIn Vivo Assay% InhibitionReference
Compound 4a Carrageenan-induced rat paw edema83.61[28]
Compound 4d Carrageenan-induced rat paw edema82.92[28]
Quinoxaline SulfonamidesCarrageenan-induced paw edema2.25 - 22.95[29]
Experimental Protocol: Synthesis of Quinoxaline Derivatives

A common and efficient method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][30][31][32]

General Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.[5][32]

  • Catalyst Addition (Optional): While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid (e.g., acetic acid) or other catalysts can improve the reaction rate and yield.[32]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period, typically ranging from 30 minutes to a few hours.[5][31] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[30]

  • Work-up and Purification: After completion of the reaction, the product can be isolated by filtration, often after the addition of water to induce precipitation.[5][32] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[30]

Quinoxaline_Synthesis_Workflow

Caption: General workflow for the synthesis of quinoxaline derivatives.

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds in the field of medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscores their potential for the development of novel therapeutics. The ability to readily modify the quinoxaline scaffold allows for the fine-tuning of their pharmacological properties, offering a pathway to enhance efficacy and minimize toxicity. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation quinoxaline-based drugs to address a wide range of unmet medical needs. This technical guide provides a foundational understanding of the therapeutic potential of these compounds and serves as a valuable resource for researchers and drug development professionals in this exciting and rapidly evolving area of research.

References

An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Methoxy-2,3-dimethylquinoxaline. While specific biological data and dedicated applications for this particular compound are not extensively documented in publicly available literature, this guide establishes its historical context within the broader class of quinoxaline compounds. The foundational synthesis, attributed to the principles of the Hinsberg condensation reaction, is detailed, providing a basis for its laboratory preparation. This document serves as a foundational resource for researchers interested in the quinoxaline scaffold and its derivatives.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work on quinoxaline synthesis in the late 19th and early 20th centuries. The foundational method for the synthesis of quinoxaline derivatives is the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This reaction was first reported by Körner and Hinsberg in 1884, laying the groundwork for the creation of a vast array of quinoxaline-based heterocycles.

While a specific, dated discovery of this compound is not prominently recorded, its synthesis follows logically from this established methodology. The first synthesis of derivatives of 2,3-dimethylquinoxaline was described by S. T. Henderson in a 1929 publication in the Journal of the Chemical Society.[1] This work is considered a key early reference for this class of compounds. The synthesis of the 6-methoxy derivative would have been a direct application of the Hinsberg condensation, using 4-methoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione) as precursors.

The quinoxaline core is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. This has driven continued interest in the synthesis and evaluation of novel quinoxaline compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number 6637-22-5
Appearance Orange solid
Melting Point 94 to 98 °C
Boiling Point (Predicted) 300.8 ± 37.0 °C at 760 Torr
Density (Predicted) 1.130 ± 0.06 g/cm³
Refractive Index (Predicted) 1.595

Synthesis

The primary and historically significant method for the synthesis of this compound is the Hinsberg condensation.

Experimental Protocol: Hinsberg Condensation

This protocol is based on the general principles of the Hinsberg reaction for the synthesis of quinoxalines.

Reactants:

  • 4-Methoxy-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 4-Methoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Add an equimolar amount of diacetyl (2,3-butanedione) to the solution.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as an orange solid.

Logical Workflow of the Hinsberg Condensation

Hinsberg_Condensation Reactants Starting Materials: 4-Methoxy-1,2-phenylenediamine Diacetyl (2,3-butanedione) Mixing Dissolve in Solvent (e.g., Ethanol) Reactants->Mixing Reaction Condensation Reaction (Room Temp or Reflux) Optional: Acetic Acid Catalyst Mixing->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

Extensive searches of scientific literature and databases have not revealed specific studies detailing the biological activity, mechanism of action, or therapeutic applications of this compound.

However, the broader class of quinoxaline derivatives is well-known for its diverse pharmacological properties. Methoxy-substituted quinolines, which are structurally related, have been investigated as potential P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer. Other quinoxaline derivatives have been explored for their potential as:

  • Anticancer agents: By targeting various cellular pathways, including kinase inhibition and tubulin polymerization.

  • Antimicrobial agents: Showing activity against a range of bacteria and fungi.

  • Kinase inhibitors: Playing a role in cell signaling pathways, making them attractive targets for drug development.

It is plausible that this compound could exhibit some of these biological activities, but dedicated research is required to confirm this. The lack of specific data presents an opportunity for future investigation into the potential therapeutic applications of this compound.

Conclusion

This compound is a classic example of a heterocyclic compound whose historical synthesis is rooted in the foundational principles of organic chemistry, specifically the Hinsberg condensation. While its specific discovery is not pinpointed to a single event, its existence is a logical extension of early 20th-century research on quinoxalines. The lack of dedicated studies on its biological activity and applications highlights a gap in the current scientific literature. Given the known pharmacological importance of the quinoxaline scaffold, this compound represents a molecule with untapped potential that warrants further investigation by researchers in medicinal chemistry and drug development.

References

A Comprehensive Technical Review of 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current research landscape surrounding 6-Methoxy-2,3-dimethylquinoxaline. While direct research on this specific molecule is limited, this document extrapolates from the rich body of knowledge on the synthesis and biological activities of quinoxaline derivatives to present a comprehensive guide for researchers interested in this compound. This review covers its synthesis, physicochemical properties, and potential biological activities, supported by detailed experimental protocols and data presented in a structured format.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 6637-22-5
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Canonical SMILES CC1=C(C)N=C2C=C(OC)C=CC2=N1

Synthesis of this compound

The most common and efficient method for the synthesis of 2,3-disubstituted quinoxalines is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For the synthesis of this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Proposed Experimental Protocol

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol (or other suitable solvent like methanol or acetic acid)

  • Catalyst (optional, e.g., a few drops of acetic acid or a Lewis acid like CuSO₄)[1]

Procedure:

  • Dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a slight excess (1.1 equivalents) of 2,3-butanedione to the solution.

  • If desired, add a catalytic amount of acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within a few hours.

  • Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Dissolution in Ethanol Dissolution in Ethanol 4-methoxy-1,2-phenylenediamine->Dissolution in Ethanol 2,3-butanedione 2,3-butanedione Addition of Diketone Addition of Diketone 2,3-butanedione->Addition of Diketone Dissolution in Ethanol->Addition of Diketone Reaction (Stirring/Reflux) Reaction (Stirring/Reflux) Addition of Diketone->Reaction (Stirring/Reflux) Cooling/Solvent Removal Cooling/Solvent Removal Reaction (Stirring/Reflux)->Cooling/Solvent Removal Filtration Filtration Cooling/Solvent Removal->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The following nuclear magnetic resonance (NMR) data has been reported for this compound.[4]

Quantitative NMR Data
NucleusChemical Shift (δ) in ppm
¹H-NMR
OCH₃3.94 (s, 3H)
CH₃2.73 (s, 6H)
Aromatic-H7.28 (dd, J=9.0, 2.9 Hz, 1H)
Aromatic-H7.37 (d, J=2.9 Hz, 1H)
Aromatic-H7.85 (d, J=9.0 Hz, 1H)
¹³C-NMR
CH₃23.1
OCH₃55.8
Aromatic-C106.6
Aromatic-C120.4
Aromatic-C128.7
Aromatic-C137.2
Aromatic-C142.1
Aromatic-C153.6
Aromatic-C158.4

Note: The specific aromatic carbon assignments require further 2D NMR analysis.

Potential Biological Activities

Antimicrobial Activity

Quinoxaline derivatives are widely recognized for their potent antibacterial and antifungal activities.[10][11][12] They have been shown to be effective against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The mechanism of action is often attributed to the inhibition of microbial DNA synthesis or other essential cellular processes. Given that the closely related 2,3-dimethylquinoxaline is known to be a broad-spectrum antimicrobial phytochemical, it is highly probable that this compound shares this activity.

Other Potential Activities

The quinoxaline nucleus is a versatile scaffold that has been incorporated into drugs with a wide array of therapeutic applications, including:

  • Anticancer: Many quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8]

  • Antiviral: The quinoxaline structure is present in several antiviral agents.[9]

  • Anti-inflammatory: Some quinoxaline derivatives have shown potent anti-inflammatory properties.[8]

  • Antimalarial: The quinoline and quinoxaline scaffolds are important in the development of antimalarial drugs.

Further research is required to determine if this compound possesses any of these activities.

General Workflow for Antimicrobial Screening

G Compound Compound Prepare Stock Solution Prepare Stock Solution Compound->Prepare Stock Solution Microplate Preparation Microplate Preparation Prepare Stock Solution->Microplate Preparation Microbial Strains Microbial Strains Inoculum Preparation Inoculum Preparation Microbial Strains->Inoculum Preparation Inoculum Preparation->Microplate Preparation Incubation Incubation Microplate Preparation->Incubation Data Analysis Data Analysis Incubation->Data Analysis MIC Determination MIC Determination Data Analysis->MIC Determination

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a high potential for biological activity, particularly as an antimicrobial agent. The well-established chemistry of quinoxalines provides a clear path for its synthesis and derivatization. While there is a lack of specific biological data for this compound, the known activities of the quinoxaline scaffold strongly suggest that it is a promising candidate for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Reporting a detailed, optimized synthesis with comprehensive characterization, including mass spectrometry and infrared spectroscopy.

  • Biological Screening: A thorough evaluation of its antimicrobial activity against a panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Investigating the molecular targets and pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how modifications to the quinoxaline core affect its activity.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

References

Methodological & Application

Application Note: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline from p-Anisidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step protocol for the synthesis of 6-methoxy-2,3-dimethylquinoxaline from the readily available starting material, p-anisidine. The synthesis involves the nitration of p-anisidine via an N-acetyl protected intermediate, followed by the reduction of the nitro group to form 4-methoxy-1,2-diaminobenzene. The final step is the condensation of this diamine with diacetyl (2,3-butanedione) to yield the target quinoxaline. This protocol is intended to be a valuable resource for researchers in medicinal chemistry and materials science, where quinoxaline derivatives are of significant interest due to their diverse biological activities and applications in organic electronics.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. In materials science, quinoxalines are explored for their applications in organic light-emitting diodes (OLEDs) and as semiconductors. The synthesis of substituted quinoxalines is, therefore, a crucial aspect of drug discovery and materials development. This document outlines a reliable and reproducible method for the preparation of this compound.

Overall Reaction Scheme

Overall_Reaction_Scheme p_anisidine p-Anisidine intermediate1 4-Methoxyacetanilide p_anisidine->intermediate1 1. Acetic Anhydride intermediate2 2-Nitro-4-methoxyacetanilide intermediate1->intermediate2 2. Nitration intermediate3 2-Nitro-4-methoxyaniline intermediate2->intermediate3 3. Hydrolysis intermediate4 4-Methoxy-1,2-diaminobenzene intermediate3->intermediate4 4. Reduction final_product This compound intermediate4->final_product 5. Diacetyl, Condensation

Caption: Overall synthetic pathway from p-anisidine to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-methoxyaniline from p-Anisidine

This step involves a three-part process: acetylation of the amine, nitration of the aromatic ring, and subsequent hydrolysis of the acetyl group.

Part A: Acetylation of p-Anisidine to 4-Methoxyacetanilide

  • In a suitable reaction vessel, dissolve p-anisidine in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add acetic anhydride to the cooled solution while stirring vigorously.

  • Allow the reaction to proceed to completion. The product, 4-methoxyacetanilide, will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

Part B: Nitration of 4-Methoxyacetanilide to 2-Nitro-4-methoxyacetanilide

  • Suspend the 4-methoxyacetanilide in a suitable solvent such as chlorobenzene.

  • Cool the suspension and slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (typically below 10 °C).

  • After the addition is complete, continue stirring at a controlled temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto ice.

  • The product, 2-nitro-4-methoxyacetanilide, will precipitate. Collect the solid by filtration and wash thoroughly with water.

Part C: Hydrolysis of 2-Nitro-4-methoxyacetanilide to 2-Nitro-4-methoxyaniline

  • Suspend the 2-nitro-4-methoxyacetanilide in an aqueous alcoholic solution of a strong base (e.g., potassium hydroxide).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture, and neutralize with a suitable acid.

  • The product, 2-nitro-4-methoxyaniline, will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 4-Methoxy-1,2-diaminobenzene

The reduction of the nitro group in 2-nitro-4-methoxyaniline is achieved through catalytic hydrogenation.

  • Dissolve 2-nitro-4-methoxyaniline in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.[1]

  • Add a catalytic amount of 10% palladium on activated carbon.[1]

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain 4-methoxy-1,2-diaminobenzene as an oil or a low-melting solid.[1]

An alternative method for the reduction is the use of stannous chloride (SnCl2) in an acidic medium.

Step 3: Synthesis of this compound

The final step is the condensation of the synthesized diamine with diacetyl.

  • Dissolve 4-methoxy-1,2-diaminobenzene in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Add an equimolar amount of diacetyl (2,3-butanedione) to the solution.

  • The reaction is typically carried out at room temperature and may be catalyzed by a mild acid, such as a few drops of acetic acid, or can proceed without a catalyst.[2][3]

  • Stir the reaction mixture until the reaction is complete, as indicated by TLC.

  • The product, this compound, may precipitate from the reaction mixture upon completion or after the addition of water.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol/water mixture), and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Physicochemical Properties and Yields of Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceTypical Yield (%)
p-AnisidineC₇H₉NO123.1557-60White to brownish crystals-
4-MethoxyacetanilideC₉H₁₁NO₂165.19128-131White solid~95
2-Nitro-4-methoxyanilineC₇H₈N₂O₃168.15122-124Reddish-orange crystals~75 (from 4-methoxyacetanilide)
4-Methoxy-1,2-diaminobenzeneC₇H₁₀N₂O138.1746-48Dark oil or solid~97-99[1]
This compoundC₁₁H₁₂N₂O188.2394-98Orange solid~85-95

Table 2: Spectroscopic Data for Key Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-Methoxy-1,2-diaminobenzene 6.64 (d, 1H), 6.33 (m, 1H), 6.26 (d, 1H), 3.52 (br s, 2H), 3.07 (br s, 2H) (in CDCl₃)[1]Data not readily available in searched sourcesCharacteristic N-H and C-O stretches expected
This compound Aromatic protons expected in the range of 7.0-7.8 ppm, two methyl singlets around 2.6-2.8 ppm, and a methoxy singlet around 3.9 ppm.Aromatic carbons, two methyl carbons, and one methoxy carbon expected. Methoxy carbon typically appears around 55-60 ppm.Characteristic C=N, C-O, and aromatic C-H stretches expected.

Workflow and Mechanisms

Synthesis Workflow

Synthesis_Workflow start Start: p-Anisidine step1 Step 1: Acetylation, Nitration, Hydrolysis start->step1 intermediate1 Intermediate: 2-Nitro-4-methoxyaniline step1->intermediate1 step2 Step 2: Reduction (Catalytic Hydrogenation) intermediate1->step2 intermediate2 Intermediate: 4-Methoxy-1,2-diaminobenzene step2->intermediate2 step3 Step 3: Condensation with Diacetyl intermediate2->step3 end Final Product: this compound step3->end

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Quinoxaline Formation

The final step of the synthesis proceeds through a condensation reaction between the o-diamine and the α-dicarbonyl compound.

Reaction_Mechanism cluster_0 Nucleophilic Attack and Dehydration diamine 4-Methoxy-1,2-diaminobenzene intermediate_A Hemiaminal Intermediate diamine->intermediate_A + Diacetyl diacetyl Diacetyl intermediate_B Iminoketone intermediate_A->intermediate_B - H₂O intermediate_C Dihydropyrazine Intermediate intermediate_B->intermediate_C Intramolecular Cyclization product This compound intermediate_C->product Oxidation (-2H)

Caption: Mechanism of the condensation reaction to form the quinoxaline ring.

Conclusion

The described three-step synthesis provides an efficient and reliable pathway to this compound from p-anisidine. The protocols are based on well-established chemical transformations and are suitable for laboratory-scale synthesis. The characterization data provided will aid researchers in confirming the identity and purity of the synthesized intermediates and the final product. This application note serves as a practical guide for chemists involved in the synthesis of heterocyclic compounds for pharmaceutical and materials science research.

References

Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2,3-dimethylquinoxaline is a heterocyclic organic compound with potential applications in chemical research and as a building block in the synthesis of more complex molecules. This document provides an overview of its properties and a general protocol for the synthesis of the quinoxaline scaffold. It is important to note that detailed, specific applications and established protocols for the use of this compound in organic synthesis are not extensively documented in publicly available scientific literature. The information presented herein is based on general principles of quinoxaline chemistry.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in any experimental setup.

PropertyValueReference
CAS Number 6637-22-5[1]
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
IUPAC Name This compound
Appearance Not specified in available literature
Solubility Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature

General Synthesis of Quinoxalines

While a specific protocol for the synthesis of this compound was not found, the general and most common method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following protocol describes this general approach.

Experimental Protocol: General Quinoxaline Synthesis

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • 1,2-dicarbonyl compound (e.g., 2,3-butanedione for 2,3-dimethylquinoxaline) (1.0 - 1.2 eq)

  • Ethanol or acetic acid (as solvent)

  • Glacial acetic acid (as catalyst, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl: To the stirred solution, add the 1,2-dicarbonyl compound. If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol, methanol) is a common method. If necessary, column chromatography on silica gel can be employed to achieve higher purity.

  • Characterization: The structure and purity of the final quinoxaline product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications in Organic Synthesis (Hypothetical)

Based on the structure of this compound, it could hypothetically serve as a scaffold or intermediate in the synthesis of various target molecules in medicinal chemistry and materials science. The methoxy group can be a site for further functionalization, and the quinoxaline core is a known pharmacophore in various biologically active compounds. However, it is crucial to reiterate that specific examples of its use are not well-documented.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic pathway for quinoxaline derivatives.

Quinoxaline_Synthesis cluster_product Product o_phenylenediamine o-Phenylenediamine (or substituted derivative) quinoxaline Quinoxaline (or substituted derivative) o_phenylenediamine->quinoxaline dicarbonyl 1,2-Dicarbonyl Compound (e.g., 2,3-butanedione) dicarbonyl->quinoxaline reagents Solvent (e.g., Ethanol) [Catalyst (e.g., Acetic Acid)] reagents->quinoxaline

Caption: General reaction scheme for the synthesis of quinoxalines.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions.[1] It is intended for laboratory use by trained professionals.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. The compound should be treated as having unknown hazards and toxicity.[1]

Conclusion

While this compound is commercially available for research purposes, its specific applications in organic synthesis are not well-documented in the scientific literature. The provided information outlines its basic properties and a general synthetic protocol for the quinoxaline class of compounds. Researchers interested in utilizing this specific molecule would likely need to conduct exploratory studies to establish its reactivity and potential as a synthetic building block.

References

Application Notes and Protocols: 6-Methoxy-2,3-dimethylquinoxaline as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is a key component in numerous therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] This document provides detailed application notes and experimental protocols for the use of 6-methoxy-2,3-dimethylquinoxaline as a versatile building block in the synthesis of novel pharmaceutical agents. The presence of a methoxy group and two methyl groups on the quinoxaline core offers unique electronic and steric properties that can be exploited for targeted drug design.

Synthetic Protocol: this compound

The synthesis of this compound is typically achieved through the condensation of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione). This reaction provides a straightforward and efficient method to construct the quinoxaline core.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 4-methoxy-1,2-phenylenediamine in 50 mL of ethanol.

  • To this solution, add 11 mmol of diacetyl.

  • Add 2-3 drops of a 20% aqueous sodium hydroxide solution to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add distilled water to the reaction mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water to remove any remaining impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Expected Outcome:

The final product, this compound, is typically an orange solid with a melting point in the range of 94-98°C.[2]

Applications in Pharmaceutical Development

The this compound scaffold can be utilized as a starting material for the synthesis of a variety of biologically active molecules. The methyl groups at the 2 and 3 positions can be functionalized to introduce different substituents, and the methoxy group at the 6 position can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Kinase Inhibitors

Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] For instance, derivatives of the quinoxaline scaffold have shown potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease and cancer.[4][5]

Hypothetical Application:

This compound can serve as a scaffold to design and synthesize novel GSK-3β inhibitors. The methyl groups could be functionalized to introduce moieties that interact with specific residues in the ATP-binding pocket of the enzyme.

Quantitative Data for Quinoxaline-Based GSK-3β Inhibitors:

Compound IDTarget KinaseIC50 (µM)Reference
Compound 45GSK-3β0.18[4][5]

Signaling Pathway Diagram: GSK-3β in Cellular Processes

GSK3_Pathway Ext_Signal External Signal (e.g., Wnt, Insulin) Receptor Receptor Ext_Signal->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inactivation Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylation for Degradation Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription (Cell Proliferation, Survival) Beta_Catenin->Gene_Transcription Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->GSK3b Inhibition

Caption: Inhibition of GSK-3β by quinoxaline derivatives can prevent the degradation of β-catenin, leading to the transcription of genes involved in cell survival and proliferation.

P-glycoprotein Inhibitors for Reversing Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6] Quinoline and quinoxaline derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR in cancer cells.[7][8][9]

Hypothetical Application:

Derivatives of this compound could be synthesized and evaluated for their ability to inhibit P-gp. The methoxy group, in particular, has been shown to be a favorable substituent for enhancing P-gp inhibitory activity in some quinoline series.[9]

Experimental Workflow for Screening P-gp Inhibitors:

Pgp_Inhibitor_Screening start Synthesize This compound derivatives cytotoxicity Cytotoxicity Assay (e.g., MTS) start->cytotoxicity accumulation Substrate Accumulation Assay (e.g., Rhodamine 123) cytotoxicity->accumulation mdr_reversal MDR Reversal Assay (Combination with Chemotherapy) accumulation->mdr_reversal atpase_assay P-gp ATPase Assay mdr_reversal->atpase_assay docking Molecular Docking with P-gp mdr_reversal->docking lead_compound Lead Compound Identification atpase_assay->lead_compound docking->lead_compound

Caption: A typical workflow for the identification and characterization of novel P-glycoprotein inhibitors derived from the this compound scaffold.

Quantitative Data for Quinoline-Based P-gp Inhibitors:

Compound IDCell LineReversal Fold (RF)Reference
NuciferineHCT-8/T (Paclitaxel)321.82[9]
Compound 60MCF-7/ADR (DOX)49.9[9]
Protocol: Rhodamine 123 Accumulation Assay

This assay is used to assess the P-gp inhibitory activity of test compounds by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cancer cell line (e.g., MCF-7/ADR)

  • Parental cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123

  • Test compounds (derivatives of this compound)

  • Positive control (e.g., Verapamil)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Wash the cells with PBS.

  • Pre-incubate the cells with various concentrations of the test compounds and the positive control in serum-free medium for 1 hour at 37°C.

  • Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 90 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 528 nm).

  • The increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control indicates P-gp inhibition.

Conclusion

This compound represents a promising and versatile building block for the development of novel pharmaceutical agents. Its straightforward synthesis and the potential for functionalization at multiple positions make it an attractive scaffold for targeting a range of biological pathways, including those involved in cancer and neurodegenerative diseases. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this and related quinoxaline derivatives in drug discovery and development.

References

Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is considered a privileged structure, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2][3][4] This document focuses on the specific derivative, 6-Methoxy-2,3-dimethylquinoxaline, providing insights into its synthesis and potential applications based on the broader understanding of the quinoxaline chemical space. While specific biological data for this compound is limited in the current literature, its structural features suggest potential for exploration in various drug discovery programs.[5][6]

Synthesis of this compound

A reliable synthetic route to this compound has been established, typically involving the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7]

Experimental Protocol: Synthesis from 4-methoxy-1,2-phenylenediamine and diacetyl

This protocol is based on established methods for quinoxaline synthesis.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this solution, add 1.1 equivalents of diacetyl dropwise while stirring at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[1]

Characterization Data:

The final product is typically a yellow solid.[7]

Parameter Value
Melting Point97-98 °C[7]
¹H NMR (400 MHz, CDCl₃) δ 7.76 (d, J = 8.8 Hz, 1H), 7.23-7.19 (m, 2H), 3.85 (s, 3H), 2.60 (s, 6H)[7]

Potential Medicinal Chemistry Applications

While specific biological studies on this compound are not extensively reported, the broader class of 2,3-disubstituted and 6-methoxy quinoxaline derivatives has shown promise in several therapeutic areas. This suggests that this compound could serve as a valuable scaffold or intermediate for the development of novel therapeutic agents.[5][6]

Anticancer Activity

Quinoxaline derivatives are well-known for their anticancer properties, which are often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation. For instance, some 2,3-diphenylquinoxaline derivatives have been investigated as inhibitors of tubulin polymerization at the colchicine binding site.[8] The presence of methyl groups at the 2 and 3 positions and a methoxy group at the 6 position on the quinoxaline ring of this compound could be explored for its potential cytotoxic effects against various cancer cell lines.

Antimicrobial and Anti-inflammatory Properties

The 2,3-dimethylquinoxaline scaffold has been associated with antimicrobial and anti-inflammatory activities.[6] The methoxy substituent can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity. Therefore, this compound is a candidate for screening in antimicrobial and anti-inflammatory assays.

Kinase Inhibition

The quinoxaline core is present in several kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The electronic properties conferred by the methoxy group and the steric bulk of the dimethyl groups could influence the binding affinity of this compound to the ATP-binding site of various kinases.

Quantitative Data for Structurally Related Quinoxaline Derivatives

To provide a context for the potential bioactivity of this compound, the following table summarizes the reported activities of some other 2,3-disubstituted quinoxaline derivatives.

CompoundTarget/ActivityIC₅₀/MICCell Line/OrganismReference
2,3-diphenylquinoxaline derivativeTubulin Polymerization Inhibition-AGS, HT-29, MCF-7[8]
Quinoxalinone derivativesAntibacterialMIC values reportedGram-positive and Gram-negative bacteria[9]
Quinoxalinone derivativesAntifungalMIC values reportedCandida albicans[9][10]

Note: This table is for illustrative purposes to highlight the potential of the quinoxaline scaffold and does not contain data for this compound itself due to a lack of available information in the searched literature.

Visualizing Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials A 4-methoxy-1,2-phenylenediamine C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Diacetyl B->C D Workup (Solvent Removal, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F This compound E->F G A This compound (Hypothetical Inhibitor) B β-Tubulin (Colchicine Binding Site) A->B Binds to D Microtubule Polymerization A->D C α/β-Tubulin Dimer C->D Inhibited E Disruption of Microtubule Dynamics D->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis F->G

References

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a variety of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds. The synthesis of these molecules is of significant interest due to their diverse pharmacological activities.[1][2] The most common and straightforward method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] This protocol focuses on the synthesis of this compound from 4-methoxy-o-phenylenediamine and 2,3-butanedione (diacetyl).

General Reaction Scheme

The synthesis of this compound proceeds via the condensation reaction between 4-methoxy-1,2-phenylenediamine and 2,3-butanedione.

G cluster_reactants Reactants cluster_product Product 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Reaction + 4-methoxy-1,2-phenylenediamine->Reaction 2,3-butanedione 2,3-butanedione (diacetyl) 2,3-butanedione->Reaction This compound This compound Reaction->this compound Condensation

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

Several effective protocols for the synthesis of quinoxaline derivatives have been reported. Below are three detailed methods with varying catalysts and reaction conditions.

Protocol 1: Phenol-Catalyzed Synthesis at Room Temperature

This method utilizes phenol as an efficient and inexpensive catalyst for the condensation reaction in an ethanol-water solvent system at room temperature.[1]

Materials:

  • 4-methoxy-o-phenylenediamine (1 mmol, 138.17 mg)

  • 2,3-butanedione (diacetyl) (1 mmol, 86.09 mg)

  • Phenol (0.2 mmol, 18.82 mg)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-o-phenylenediamine (1 mmol) and 2,3-butanedione (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).

  • Add phenol (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to facilitate the precipitation of the product.

  • Collect the crystalline product by filtration.

  • Wash the product with cold ethanol.

  • Dry the purified this compound. For further purification, recrystallization from hot ethanol can be performed.[1]

Protocol 2: Ammonium Heptamolybdate Catalyzed Synthesis

This protocol employs ammonium heptamolybdate tetrahydrate as a catalyst in an ethanol/water mixture, offering good to excellent yields.[2]

Materials:

  • 4-methoxy-o-phenylenediamine (1 mmol, 138.17 mg)

  • 2,3-butanedione (diacetyl) (1 mmol, 86.09 mg)

  • Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.02 mmol, 24.7 mg)

  • Ethanol

  • Water

Procedure:

  • To a 50 mL round-bottom flask, add 2,3-butanedione (1 mmol), ammonium heptamolybdate tetrahydrate (0.025 g, 0.02 mmol), and 20 mL of an ethanol/water mixture (3:1 v/v).[2]

  • Add 4-methoxy-o-phenylenediamine (1 mmol) to the mixture.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, the crude product should precipitate from the solution.

  • Collect the crystals by filtration.

  • Recrystallize the product from ethanol to obtain pure this compound.[2]

Protocol 3: Catalyst-Free Synthesis in Glycerol

This environmentally benign method uses glycerol as a solvent and does not require a catalyst.[3]

Materials:

  • 4-methoxy-o-phenylenediamine (1 mmol, 138.17 mg)

  • 2,3-butanedione (diacetyl) (1 mmol, 86.09 mg)

  • Glycerol

  • Water

Procedure:

  • In a reaction vessel, mix 4-methoxy-o-phenylenediamine (1 mmol) and 2,3-butanedione (1 mmol) in glycerol (5 mL) and water (2 mL).[3]

  • Heat the mixture to 90 °C for approximately 4-6 minutes.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid and wash with water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of quinoxaline derivatives based on analogous reactions reported in the literature.

ProtocolCatalystSolventTemperature (°C)TimeYield (%)Reference
1PhenolEthanol/WaterRoom Temp.15-30 min90-98[1]
2(NH₄)₆Mo₇O₂₄·4H₂OEthanol/WaterRoom Temp.10-20 min92-98[2]
3NoneGlycerol/Water904-6 min85-91[3]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis Reactants 1. Mix Reactants (4-methoxy-1,2-phenylenediamine & 2,3-butanedione) Solvent_Catalyst 2. Add Solvent and Catalyst Reactants->Solvent_Catalyst Reaction 3. Stir at Specified Temperature Solvent_Catalyst->Reaction TLC 4. Monitor by TLC Reaction->TLC Precipitation 5. Precipitate Product (add water) TLC->Precipitation Reaction Complete Filtration 6. Filter Crude Product Precipitation->Filtration Recrystallization 7. Recrystallize from Ethanol Filtration->Recrystallization Drying 8. Dry Final Product Recrystallization->Drying Characterization 9. Characterization (NMR, MS, etc.) Drying->Characterization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 6-Methoxy-2,3-dimethylquinoxaline, a quinoxaline derivative of interest in pharmaceutical research and development. The following sections outline methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

This application note describes a reversed-phase HPLC method for the routine quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The method is designed to be simple, robust, and suitable for quality control applications. The chromatographic conditions are optimized to provide good peak shape and resolution from potential impurities. For applications requiring mass spectrometry detection, the phosphoric acid in the mobile phase can be replaced with a volatile modifier like formic acid.

Quantitative Data Summary:

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 240-260 nm).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation (e.g., for tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of the active ingredient.

    • Transfer to a volumetric flask and add the mobile phase to about 70% of the volume.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample Pharmaceutical Sample Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

This method is suitable for the trace-level quantification of this compound in complex matrices where higher selectivity is required. Due to the polarity of the quinoxaline structure, derivatization may be necessary to improve volatility and chromatographic performance, although direct analysis can be attempted. The use of a mass spectrometric detector provides high selectivity and sensitivity.

Quantitative Data Summary:

ParameterTypical Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.3 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocol:

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound reference standard

  • Derivatization agent (if required, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

3. Sample Preparation (e.g., for biological fluids):

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of sample (e.g., plasma), add an internal standard and 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection.

  • Derivatization (if necessary):

    • To the dried extract, add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4. Analysis and Quantification:

  • Inject the prepared standards and samples into the GC-MS.

  • Identify the analyte based on its retention time and the presence of characteristic ions.

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 2: GC-MS Experimental Workflow.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Application Note:

This UPLC-MS/MS method offers the highest sensitivity and selectivity for the quantification of this compound, making it ideal for bioanalytical applications such as pharmacokinetic studies. The use of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures minimal interference from complex biological matrices.

Quantitative Data Summary:

ParameterTypical Value
Linearity Range0.05 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.015 ng/mL
Limit of Quantification (LOQ)~0.05 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 4%

Experimental Protocol:

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. UPLC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI positive

  • MRM Transitions: The precursor and product ions for this compound and the internal standard need to be optimized by direct infusion.

3. Sample Preparation (e.g., for plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

4. Analysis and Quantification:

  • Inject the prepared standards and samples into the UPLC-MS/MS system.

  • Monitor the MRM transitions for the analyte and the internal standard.

  • Quantify the analyte using the peak area ratio to the internal standard against a calibration curve prepared in the same biological matrix.

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_uplcmsms UPLC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample IS_Addition Addition of Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection UPLC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Separation->Ionization MRM MRM Detection Ionization->MRM Integration Peak Integration MRM->Integration Quantification Quantification using IS Integration->Quantification

Figure 3: UPLC-MS/MS Experimental Workflow.

6-Methoxy-2,3-dimethylquinoxaline in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a promising scaffold in the design and development of potent kinase inhibitors, a class of targeted therapeutics crucial in oncology and other disease areas. Their planar, bicyclic aromatic structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various protein kinases. This document provides detailed application notes and experimental protocols relevant to the investigation of 6-Methoxy-2,3-dimethylquinoxaline and related compounds as potential kinase inhibitors. While specific inhibitory data for this compound is not extensively available in public literature, the provided protocols and data for structurally similar compounds offer a foundational framework for its evaluation.

Application Notes

The quinoxaline core is a key pharmacophore in numerous kinase inhibitors, acting as a scaffold that can be functionalized to target the ATP-binding site of various kinases. The methoxy and dimethyl substitutions on the quinoxaline ring, as seen in this compound, are anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can modulate solubility and metabolic stability, while the dimethyl groups can impact steric interactions within the kinase binding pocket.

Quinoxaline derivatives have demonstrated inhibitory activity against a range of kinases implicated in cancer and other diseases, including:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor (VEGFR)

    • Platelet-Derived Growth Factor Receptor (PDGFR)

    • c-Met (Hepatocyte Growth Factor Receptor)

  • Non-Receptor Tyrosine Kinases:

    • Janus Kinase 2 (JAK2)

  • Serine/Threonine Kinases:

    • PI3K/mTOR pathway kinases

    • Pim kinases

    • Glycogen Synthase Kinase 3β (GSK3β)

    • Cyclin-Dependent Kinases (CDKs)

The development of quinoxaline-based kinase inhibitors often involves iterative cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and drug-like properties.

Quantitative Data for Structurally Related Quinoxaline Derivatives

Table 1: Inhibitory Activity of Quinoxaline Derivatives against Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
Substituted QuinoxalineJAK25.98[1]
Imidazole[1,2-a]quinoxaline derivativeEGFR2.7 (against A549 cells)[1]
Imidazole[1,2-a]quinoxaline derivativeEGFR2.2 (against MCF7 cells)[1]
6-Bromo-3-methyl-quinoxalin-2-yl derivativec-Met0.16 - 0.32 (against various cell lines)[1]
6,7-dimethyl Quinoxaline analogGSK3βPotent and selective[2]

Table 2: Cytotoxic Activity of Quinoxaline Derivatives against Cancer Cell Lines

Compound DerivativeCell LineCancer TypeIC50 (µM)Reference
1-Mercapto-5-methyl-5H-[1][2][3]triazolo[4,3-a]quinoxalin-4-oneHepG2Liver Cancer5.98[1]
1-Mercapto-5-methyl-5H-[1][2][3]triazolo[4,3-a]quinoxalin-4-oneHCT-116Colon Cancer7.70[1]
1-Mercapto-5-methyl-5H-[1][2][3]triazolo[4,3-a]quinoxalin-4-oneMCF-7Breast Cancer6.35[1]
(3-Mercapto-quinoxalin-2-yl)-thioureaHepG2Liver Cancer7.6[1]
(3-Mercapto-quinoxalin-2-yl)-thioureaHCT-116Colon Cancer8.04[1]
(3-Mercapto-quinoxalin-2-yl)-thioureaMCF-7Breast Cancer8.34[1]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of quinoxaline-based kinase inhibitors. These methodologies can be adapted for the specific investigation of this compound.

Protocol 1: General Synthesis of Quinoxaline Derivatives

Objective: To synthesize quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • Substituted o-phenylenediamine (e.g., 4-methoxy-1,2-phenylenediamine)

  • 1,2-dicarbonyl compound (e.g., 2,3-butanedione for 2,3-dimethylquinoxaline)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the substituted o-phenylenediamine in the chosen solvent (ethanol or acetic acid) in a round-bottom flask.

  • Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

  • If using ethanol as a solvent, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure quinoxaline derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibody)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the assay buffer.

  • Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence, fluorescence, or absorbance).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Kinase Inhibition Assay (Cellular Assay)

Objective: To assess the ability of this compound to inhibit a target kinase within a cellular context.

Materials:

  • Human cancer cell line known to be dependent on the target kinase signaling pathway.

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

  • This compound (dissolved in DMSO).

  • Positive control inhibitor.

  • Lysis buffer.

  • Antibodies: primary antibody against the phosphorylated substrate of the target kinase and a corresponding secondary antibody.

  • Western blotting or ELISA reagents.

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or the positive control for a specified duration (e.g., 2-24 hours). Include a DMSO vehicle control.

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Analyze the phosphorylation status of the target kinase's substrate using either Western blotting or an ELISA-based method.

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using a chemiluminescence detection system.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA).

  • Normalize the phosphorylated substrate signal to the total protein amount or a housekeeping protein (e.g., β-actin).

  • Calculate the percentage of inhibition of substrate phosphorylation at each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the development of quinoxaline-based kinase inhibitors.

G General Workflow for Kinase Inhibitor Development cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development A Compound Synthesis (this compound) B Biochemical Kinase Assay (In Vitro IC50 Determination) A->B C Cell-Based Assay (Cellular IC50 Determination) B->C D Structure-Activity Relationship (SAR) Studies C->D Hit-to-Lead E ADME/Tox Profiling D->E F In Vivo Efficacy Studies E->F G Candidate Selection F->G

Caption: Workflow for kinase inhibitor discovery and development.

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoxaline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR pathway, a common target for quinoxaline inhibitors.

G Biochemical Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into 384-well Plate A->B C Incubate to Allow Kinase Reaction B->C D Add Detection Reagent C->D E Measure Signal (Luminescence/Fluorescence) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow of a typical in vitro biochemical kinase assay.

References

Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science due to their unique electronic and photophysical properties. Their rigid, planar structure and electron-deficient nature make them excellent candidates for a variety of applications, particularly in organic electronics. This document provides an overview of the potential applications of 6-Methoxy-2,3-dimethylquinoxaline in materials science, based on the known properties of analogous quinoxaline derivatives. While specific experimental data for this particular compound is limited in publicly available literature, its structural features—a methoxy group as an electron-donating substituent and methyl groups—suggest its utility in tuning the electronic and physical properties of organic materials.

Application Notes

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are widely recognized for their potential in OLEDs, where they can function as either electron-transporting materials (ETMs) or as components of emissive layers.[1][2] The electron-deficient pyrazine ring in the quinoxaline core facilitates efficient electron injection and transport. The methoxy and methyl substituents on the this compound backbone can influence the material's frontier molecular orbital (HOMO/LUMO) energy levels, which is a critical factor in optimizing charge balance and device efficiency in OLEDs.

Potential Advantages:

  • Electron Transport: The inherent electron-deficient nature of the quinoxaline core is beneficial for electron mobility.

  • Tunable Energetics: The methoxy group can raise the HOMO level, potentially improving hole injection or blocking, while the methyl groups can have a minor influence on the electronic properties through inductive effects. This allows for fine-tuning of the material's energy levels to match other layers in an OLED stack.

  • Thermal Stability: Quinoxaline derivatives often exhibit high thermal stability, a crucial property for the longevity and operational stability of OLED devices.[1]

Electron-Transporting Materials (ETMs) in Organic Electronics

Beyond OLEDs, this compound could be a valuable component in other organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).[2][3] In these applications, efficient charge transport is paramount. The ability to form stable thin films with appropriate molecular packing is also a key consideration, which can be influenced by the methyl and methoxy substituents.

Building Block for Conjugated Polymers

This compound can serve as a monomer or a repeating unit in the synthesis of conjugated polymers. The introduction of this quinoxaline derivative into a polymer backbone can impart desirable electronic properties, such as low-lying LUMO levels, which are advantageous for n-type semiconducting polymers.[3] The methoxy group can also enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing from solution for large-area electronic applications.

Quantitative Data on Analogous Quinoxaline Derivatives

Due to the limited availability of specific experimental data for this compound, the following tables summarize quantitative data for structurally related quinoxaline derivatives to provide a reference for its expected properties.

Table 1: Photophysical Properties of Analogous Quinoxaline Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)SolventReference
2,3-diphenylquinoxaline~350~400Chloroform[4]
6-methyl-2,3-diphenylquinoxaline347.5454 (bluish-green)Not Specified[4]
Quinoxaline-based D-A-D systems400-500539-671Not Specified[5]

Table 2: Electrochemical Properties of Analogous Quinoxaline Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)MethodReference
Quinoxaline-based polymer (PQ1)-5.48Not ReportedLowElectrochemical[3]
2,3-diphenyl-5,8-di(thiophen-2-yl)quinoxaline derivativeNot ReportedNot ReportedNot ReportedCyclic Voltammetry[6]
2,3-Diphenyl Quinoxaline (DPQ)Not ReportedNot Reported3.34Optical[7]

Table 3: Thermal Properties of Analogous Quinoxaline Derivatives

CompoundDecomposition Temperature (T_d, °C)MethodReference
2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ)>380 (5% weight loss)TGA[1]
Quinoxaline-based polymer (PQ1)>300TGA[3]
Quinoxaline-based D-A-D molecules>300TGA[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via the condensation of 4-methoxy-1,2-phenylenediamine and 2,3-butanedione. This is a standard and widely used method for the preparation of quinoxaline derivatives.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol (or acetic acid as an alternative solvent)

  • Sodium sulfate (anhydrous)

  • Activated carbon

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-methoxy-1,2-phenylenediamine in a suitable solvent such as ethanol.

  • Addition of Reagent: To the stirred solution, add 1.0 to 1.1 equivalents of 2,3-butanedione dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution.

    • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

    • If the product has colored impurities, treatment with activated carbon in a hot solution before recrystallization can be effective.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Dissolution in Ethanol Dissolution in Ethanol 4-methoxy-1,2-phenylenediamine->Dissolution in Ethanol 2,3-butanedione 2,3-butanedione Addition of Diketone Addition of Diketone 2,3-butanedione->Addition of Diketone Dissolution in Ethanol->Addition of Diketone Reflux (2-4h) Reflux (2-4h) Addition of Diketone->Reflux (2-4h) Solvent Removal Solvent Removal Reflux (2-4h)->Solvent Removal Extraction Extraction Solvent Removal->Extraction Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Extraction->Purification (Chromatography/Recrystallization) This compound This compound Purification (Chromatography/Recrystallization)->this compound

Caption: Synthesis workflow for this compound.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Material Properties cluster_applications Applications Quinoxaline_Core Quinoxaline Core (Electron Deficient) Electronic_Properties Electronic Properties (HOMO/LUMO levels) Quinoxaline_Core->Electronic_Properties influences Substituents Substituents (-OCH3, -CH3) Substituents->Electronic_Properties tunes Solubility Solubility & Processability Substituents->Solubility enhances Photophysical_Properties Photophysical Properties (Absorption/Emission) Electronic_Properties->Photophysical_Properties OLEDs OLEDs Electronic_Properties->OLEDs OFETs OFETs Electronic_Properties->OFETs Thermal_Stability Thermal Stability Thermal_Stability->OLEDs Solubility->OLEDs Polymers Polymers Solubility->Polymers

Caption: Structure-property-application relationships for quinoxaline derivatives.

References

experimental setup for reactions involving 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 6-Methoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, characterization, and potential applications in drug development, supported by detailed experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] A common and effective method involves the reaction of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione). To promote this reaction, various catalytic systems can be employed, ranging from classical acid catalysis to more environmentally benign modern methods.

A plausible and efficient synthetic route is the condensation reaction catalyzed by an organocatalyst such as camphorsulfonic acid (CSA) in a green solvent like ethanol at room temperature.[3] This approach offers advantages such as operational simplicity, high yields, and mild reaction conditions.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for quinoxaline synthesis.[3]

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Camphorsulfonic acid (CSA)

  • Ethanol (EtOH)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 mmol) in ethanol (5 mL).

  • Add diacetyl (1 mmol) to the solution.

  • Add camphorsulfonic acid (20 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, add cold distilled water (5 mL) to the flask.

  • Continue stirring until a solid precipitate forms.

  • Collect the solid product by filtration.

  • Wash the solid with distilled water.

  • Dry the product. For further purification, recrystallization from a suitable solvent like ethanol can be performed.

Table 1: Reaction Parameters for the Synthesis of Quinoxaline Derivatives

EntryDiamine ComponentDicarbonyl ComponentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1o-phenylenediaminebenzilCSA (20 mol%)EtOHRT298[3]
2o-phenylenediaminebenzilNoneGlycerol/Water900.185-91[2]
34-methoxy-1,2-phenylenediaminediacetylCSA (20 mol%)EtOHRT2-8User-determinedAdapted from[3]

Note: The yield for the synthesis of this compound should be determined experimentally by the user.

Synthesis Workflow Diagram

G cluster_start Starting Materials A 4-methoxy-1,2-phenylenediamine C Dissolve in Ethanol A->C B Diacetyl B->C D Add CSA Catalyst C->D E Stir at Room Temperature D->E F Reaction Monitoring (TLC) E->F G Precipitation with Water F->G H Filtration and Washing G->H I Drying H->I J Recrystallization (Optional) I->J K This compound I->K J->K G cluster_receptor Cell Membrane cluster_cell Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling Cascade PhosphoSubstrate->Signaling Proliferation Cell Proliferation, Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibition Quinoxaline This compound Quinoxaline->Receptor Inhibition

References

Application Notes and Protocols: Derivatization of 6-Methoxy-2,3-dimethylquinoxaline for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, derivatization, and biological evaluation of 6-Methoxy-2,3-dimethylquinoxaline. This scaffold represents a promising starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by quinoxaline derivatives, including antimicrobial and anticancer properties.

Introduction

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their planar structure allows for intercalation with DNA, and their ability to be readily derivatized enables the fine-tuning of their pharmacological properties. The this compound core is a key pharmacophore that can be strategically modified to enhance potency and selectivity against various biological targets. This document outlines the synthesis of the parent compound, potential derivatization strategies, and detailed protocols for assessing the biological activity of the resulting derivatives.

Synthesis of the Parent Compound: this compound

The synthesis of this compound is typically achieved through the condensation of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this stirring solution, add diacetyl (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Derivatization Strategies for this compound

The 2,3-dimethyl groups on the quinoxaline ring are amenable to various derivatization reactions, providing a route to a library of novel compounds for biological screening.

Bromination of the Methyl Groups

The methyl groups can be halogenated, typically using N-bromosuccinimide (NBS), to introduce a reactive handle for further functionalization.[1]

Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Standard glassware for organic synthesis with a reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide (2.2 equivalents for di-bromination) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude brominated product.

  • Purify the product by column chromatography.

Oxidation of the Methyl Groups

The methyl groups can be oxidized to carboxylic acids, which can then be converted to esters, amides, or other functional groups.

Experimental Protocol: Oxidation to Quinoxaline-2,3-dicarboxylic acid derivative

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Aqueous sodium hydroxide

  • Hydrochloric acid

  • Standard glassware for organic synthesis

Procedure:

  • Suspend this compound in an aqueous solution of sodium hydroxide.

  • Heat the mixture and add a solution of potassium permanganate portion-wise.

  • Maintain the temperature and stir until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the dicarboxylic acid derivative.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Biological Assays and Data Presentation

The synthesized derivatives should be screened for a range of biological activities. Below are protocols for common antimicrobial and anticancer assays.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Synthesized quinoxaline derivatives

  • Bacterial and/or fungal strains

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics/antifungals (positive controls)

  • DMSO (for dissolving compounds)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well.

  • Include a positive control (microbes with a known antimicrobial agent) and a negative control (microbes in medium without any compound).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[2][3]

Table 1: Representative Antimicrobial Activity of Quinoxaline Derivatives (MIC in µg/mL)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansAspergillus flavusReference
Derivative A 16168>256>256[2]
Derivative B >256128>2561616[2]
Derivative C 3216>25664128[2]
Gentamicin 421--[2]
Amphotericin B ---24[2]
Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoxaline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Table 2: Representative Anticancer Activity of Quinoxaline Derivatives (IC50 in µM)
CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HCT116 (Colon)Reference
Derivative X 9.012.313.327.5[4]
Derivative Y 22.1>5046.648.0[5]
Derivative Z 2.61>50>50>50[5]
Doxorubicin 0.81.11.50.9[4][5]

Visualization of Workflows and Pathways

Diagram 1: General Synthesis and Derivatization Workflow

G cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization cluster_assays Biological Assays A 4-methoxy-1,2-phenylenediamine C This compound A->C Condensation B Diacetyl B->C D Bromination (NBS) C->D E Oxidation (KMnO4) C->E F Brominated Derivative D->F G Dicarboxylic Acid Derivative E->G H Antimicrobial Assays (MIC) F->H I Anticancer Assays (IC50) F->I G->H G->I

Caption: Workflow for synthesis and derivatization.

Diagram 2: Proposed Anticancer Signaling Pathway Inhibition

G cluster_receptor Cell Surface cluster_downstream Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 6-Methoxy-2,3-dimethylquinoxaline synthesis.

Core Synthesis Pathway

The most common and effective method for synthesizing this compound is through the condensation reaction of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).[1][2] This reaction is a classic approach for forming the quinoxaline ring system.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-methoxy-1,2- phenylenediamine condensation Condensation Reaction reactant1->condensation reactant2 Diacetyl (2,3-butanedione) reactant2->condensation product 6-Methoxy-2,3- dimethylquinoxaline condensation->product + 2 H₂O

Caption: Synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound? The synthesis is typically achieved through the condensation of an ortho-diamine (4-methoxy-1,2-phenylenediamine) with a 1,2-dicarbonyl compound (diacetyl).[1][3] This method is a versatile and widely studied route for preparing various quinoxaline derivatives.[2]

Q2: What are the critical factors that influence the reaction yield? Several factors can significantly impact the yield:

  • Reaction Conditions: Traditional methods often involve high temperatures and long reaction times, which can lead to lower yields.[1] Modern approaches like microwave-assisted synthesis can dramatically reduce reaction times (e.g., to 5 minutes) and improve yields.[4]

  • Solvent Choice: The solvent plays a crucial role. While ethanol or acetic acid are common, they may require extended heating.[1] Using fluorinated alcohols like hexafluoroisopropanol (HFIP) can facilitate the reaction at room temperature in as little as one hour with high yields.[1]

  • Catalyst: While some reactions proceed without a catalyst, the use of an acid catalyst is common but can be harsh.[1][2] Greener alternatives, such as cerium (IV) ammonium nitrate (CAN) in water or recyclable alumina-supported catalysts, can improve yields under milder conditions.[1][2]

Q3: How can the final product be purified? Purification is typically performed after an aqueous workup to remove the catalyst and any water-soluble impurities. Standard methods include:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a common and effective method for obtaining a pure crystalline product.

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is an effective technique.

  • Extraction: A liquid-liquid extraction is used during the workup to separate the product into an organic layer, which is then washed, dried, and concentrated.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: The reaction yield is very low or no product is formed.

Possible CauseRecommended Solution
Poor Reactant Quality The diamine starting material, 4-methoxy-1,2-phenylenediamine, can be sensitive to air and light.[6] Ensure it is pure and has been stored correctly under an inert atmosphere. If necessary, purify the diamine before use.
Suboptimal Reaction Conditions Traditional reflux in ethanol can be slow and inefficient.[4] Consider switching to a more effective solvent like HFIP, which can promote the reaction at room temperature.[1] Alternatively, using microwave irradiation can significantly shorten reaction time and boost yield.[4]
Ineffective Catalyst or Conditions If using a catalyst, ensure it is active. For acid-catalyzed reactions, the concentration is key; too much can lead to side reactions. Consider using milder, more efficient catalytic systems like alumina-supported heteropolyoxometalates, which have been shown to produce excellent yields at room temperature.[2] A non-catalytic reaction attempted at room temperature may show no product formation, indicating a catalyst is necessary under those conditions.[2]

Problem 2: The reaction mixture becomes dark, and a tar-like substance (resin) forms.

Possible CauseRecommended Solution
Harsh Reaction Conditions High temperatures and strong acid catalysts can cause the reactants, particularly the diamine, to polymerize or degrade, forming resinous materials.[5]
Oxidation o-Phenylenediamines are susceptible to air oxidation, which can lead to dark, polymeric byproducts.
Solutions 1. Lower the Temperature: If possible, use a catalytic system that functions efficiently at a lower temperature or even room temperature.[1][2] 2. Use a Milder Catalyst: Switch from a strong mineral acid to a Lewis acid or a recyclable heterogeneous catalyst.[2] 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine starting material.

Problem 3: The product is difficult to isolate after workup.

Possible CauseRecommended Solution
Product Solubility The product may have some solubility in the aqueous phase, especially if polar solvents are used in the workup.
Emulsion Formation Emulsions can form during the extraction step, making phase separation difficult.
Solutions 1. Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. 2. Back-Extraction: Extract the aqueous phase multiple times with the organic solvent (e.g., 3x with ethyl acetate) to ensure complete recovery.[5] 3. Break Emulsions: If an emulsion forms, try adding a small amount of brine or filtering the mixture through a pad of Celite.

Data Presentation

The choice of solvent and reaction conditions dramatically affects the synthesis outcome. The following table summarizes typical results based on different methodologies described in the literature for quinoxaline synthesis.

MethodCatalystSolventTemperatureTimeTypical YieldReference
ConventionalAcetic AcidEthanolReflux8 - 30 hoursLow to Moderate[1][4]
ImprovedNoneHFIPRoom Temp.1 hour~95%[1]
GreenCANWaterRoom Temp.1.5 hoursHigh[1]
MicrowaveNoneNone (Solvent-free)Microwave5 minutesHigh[4]
HeterogeneousAlCuMoVPTolueneRoom Temp.2 hours~92%[2]

Experimental Protocols

Protocol 1: Classical Synthesis via Reflux

This protocol is based on the traditional condensation method.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-1,2-phenylenediamine in ethanol or glacial acetic acid.

  • Addition of Diketone: Add 1.0 to 1.1 equivalents of diacetyl (2,3-butanedione) to the solution dropwise while stirring.

  • Reaction: Heat the mixture to reflux and maintain it for several hours (typically 8-12 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base (e.g., sodium bicarbonate solution) if acetic acid was used.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Improved Synthesis using HFIP at Room Temperature

This protocol is based on modern, more efficient methods.[1]

  • Reactant Preparation: In a flask, dissolve 1.0 equivalent of 4-methoxy-1,2-phenylenediamine in hexafluoroisopropanol (HFIP).

  • Addition of Diketone: Add 1.0 equivalent of diacetyl to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for approximately 1 hour. Monitor the reaction via TLC until the starting material is consumed.

  • Workup and Purification: Remove the HFIP under reduced pressure (HFIP is volatile and can be recovered for reuse). The resulting residue is often pure enough for many applications, but it can be further purified by a quick wash or recrystallization if needed.[1]

Troubleshooting Workflow

If you encounter issues during the synthesis, follow this logical troubleshooting workflow.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions start Start Synthesis check_yield Check Yield & Purity (TLC, etc.) start->check_yield low_yield Problem: Low / No Yield check_yield->low_yield Low Yield impurity Problem: Impure Product / Tar check_yield->impurity Impure success Synthesis Successful check_yield->success Acceptable sol_reactants Verify Reactant Quality low_yield->sol_reactants sol_temp Lower Reaction Temp. impurity->sol_temp sol_conditions Optimize Conditions (Temp, Time, Solvent) sol_reactants->sol_conditions sol_catalyst Change Catalyst sol_conditions->sol_catalyst sol_catalyst->start Retry sol_atmosphere Use Inert Atmosphere sol_temp->sol_atmosphere sol_purification Optimize Purification sol_atmosphere->sol_purification sol_purification->start Retry

References

Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Methoxy-2,3-dimethylquinoxaline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after recrystallization.

Possible CauseSuggestion
Inappropriate solvent choice The compound may be too soluble in the chosen solvent, even at low temperatures, or not soluble enough at high temperatures.
Insufficient cooling The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to allow for complete crystallization.
Premature crystallization Crystals may have formed too quickly, trapping impurities.
Loss during filtration Fine crystals may be passing through the filter paper.

Solution Workflow:

cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_solution Potential Solutions start Low Recrystallization Yield solvent Optimize Solvent System start->solvent cooling Adjust Cooling Protocol start->cooling filtration Improve Filtration Technique start->filtration solvent_sol Test solvent mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane) solvent->solvent_sol cooling_sol Cool slowly to room temperature, then in an ice bath cooling->cooling_sol filtration_sol Use a finer porosity filter paper or a double layer filtration->filtration_sol

Caption: Troubleshooting workflow for low recrystallization yield.

Problem 2: Impure product after column chromatography.

Possible CauseSuggestion
Inappropriate mobile phase The eluent may be too polar, causing the compound and impurities to elute together, or not polar enough, leading to poor separation.
Column overloading Too much crude product was loaded onto the column, exceeding its separation capacity.
Poor column packing The stationary phase is not packed uniformly, leading to channeling and band broadening.
Fractions collected are too large The desired compound is spread across multiple fractions that also contain impurities.

Solution Workflow:

cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_solution Potential Solutions start Impure Product from Column eluent Optimize Mobile Phase start->eluent loading Check Sample Load start->loading packing Evaluate Column Packing start->packing fractions Adjust Fraction Collection start->fractions eluent_sol Use a less polar solvent system (e.g., gradient elution from Hexane to Ethyl Acetate) eluent->eluent_sol loading_sol Reduce the amount of sample loaded loading->loading_sol packing_sol Repack the column carefully to ensure uniformity packing->packing_sol fractions_sol Collect smaller fractions and analyze by TLC fractions->fractions_sol

Caption: Troubleshooting workflow for impure product from column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing this compound?

Based on its structure and the orange solid appearance, a good starting point for recrystallization would be a moderately polar solvent. Ethanol or a mixed solvent system like ethyl acetate/hexane is recommended. The ideal solvent should dissolve the compound when hot but have low solubility when cold. A patent for the structurally similar compound 6-methoxy-2-naphthaldehyde suggests using ethyl acetate for recrystallization.[1]

Q2: What are the recommended conditions for column chromatography of this compound?

For column chromatography, silica gel is a suitable stationary phase. A good starting mobile phase would be a mixture of non-polar and moderately polar solvents, such as a gradient of ethyl acetate in hexane. The separation can be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.

Q3: The purified this compound is still colored. Is it pure?

The compound is described as an orange solid.[2][3] Therefore, the color is an inherent property of the pure compound and not necessarily an indication of impurity. Purity should be assessed by analytical methods such as melting point determination (literature value: 94-98 °C), HPLC, or NMR spectroscopy.[2]

Q4: How can I monitor the purity of this compound during purification?

Reverse-phase High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the purity.[4] A method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier has been reported.[4] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[4] Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane) and visualization under UV light can also be used for rapid, qualitative monitoring of purity.

Experimental Protocols

1. Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate. Add the solvent portion-wise until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate or hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C).

2. Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Purification and Analysis:

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column tlc TLC Monitoring recrystallization->tlc column->tlc hplc HPLC Analysis tlc->hplc mp Melting Point Determination hplc->mp pure Pure Product mp->pure

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-2,3-dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 4-methoxy-1,2-phenylenediamine and a 1,2-dicarbonyl compound, specifically biacetyl (2,3-butanedione).[1][2] This reaction is a classical approach for forming the quinoxaline ring system.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is often carried out in a suitable solvent such as ethanol or methanol at room temperature or with gentle heating.[3] Various catalysts can be employed to improve the reaction rate and yield, although the reaction can also proceed without a catalyst. The choice of catalyst and solvent can influence the reaction time and the purity of the product.

Q3: What are the key starting materials and their properties?

A3: The primary starting materials are 4-methoxy-1,2-phenylenediamine and biacetyl.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )Physical StateKey Properties
4-methoxy-1,2-phenylenediamineC₇H₁₀N₂O138.17Dark brown solidAir and light sensitive, hygroscopic. Incompatible with strong oxidizing agents and acids.[4][5][6][7]
Biacetyl (2,3-butanedione)C₄H₆O₂86.09Yellow to greenish-yellow liquidVolatile, with a strong buttery odor.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be visualized.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Suggested Solution
Degradation of 4-methoxy-1,2-phenylenediamine The diamine is sensitive to air and light and can degrade over time.[4] Use fresh or properly stored starting material. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry Ensure that the molar ratio of the reactants is accurate. A 1:1 molar ratio of the diamine to biacetyl is typically used.
Inefficient reaction conditions The reaction may be slow at room temperature. Try gentle heating (e.g., refluxing in ethanol) to increase the reaction rate.
Inadequate mixing Ensure the reaction mixture is being stirred effectively to promote contact between the reactants.
Presence of impurities in starting materials Purify the starting materials if their purity is questionable. Impurities can interfere with the reaction.

Problem 2: Formation of multiple products or significant side reactions.

Possible Cause Suggested Solution
Self-condensation of biacetyl Under certain conditions, especially with prolonged reaction times or high temperatures, biacetyl can undergo self-condensation reactions.
Oxidation of the diamine 4-methoxy-1,2-phenylenediamine can be oxidized, leading to colored impurities.[4] Running the reaction under an inert atmosphere can minimize this.
Side reactions with solvent The choice of solvent can sometimes lead to side reactions. Ethanol and methanol are generally considered safe choices.
Unwanted polymerization At higher temperatures, polymerization of starting materials or intermediates can occur. Avoid excessive heating.

Problem 3: Difficulty in purifying the product.

Possible Cause Suggested Solution
Presence of colored impurities These are often due to the oxidation of the diamine. The use of activated carbon during recrystallization can help to remove some colored impurities.
Co-elution of impurities during chromatography If using column chromatography, the polarity of the eluent system may need to be optimized to achieve better separation.
Product is an oil or does not crystallize easily Try different recrystallization solvents or solvent mixtures. Cooling the solution slowly can promote the formation of crystals. If the product remains an oil, purification by column chromatography is recommended.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Addition of Diketone: To the stirred solution, add biacetyl (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified time (typically monitored by TLC until the starting material is consumed).

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue can then be purified.

  • Purification: Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Intermediate Intermediate 4-methoxy-1,2-phenylenediamine->Intermediate + Biacetyl Oxidized_Diamine Oxidized Diamine (colored impurities) 4-methoxy-1,2-phenylenediamine->Oxidized_Diamine [O] Biacetyl Biacetyl Biacetyl->Intermediate Biacetyl_SelfCondensation Biacetyl Self-Condensation Products Biacetyl->Biacetyl_SelfCondensation Heat This compound This compound Intermediate->this compound - 2 H2O

Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.

Troubleshooting Workflow for Low Product Yield

G start Low or No Yield check_diamine Check Diamine Quality (Fresh? Stored Properly?) start->check_diamine use_fresh Use Fresh/Pure Diamine Run under Inert Atmosphere check_diamine->use_fresh No check_conditions Review Reaction Conditions (Temp? Time? Catalyst?) check_diamine->check_conditions Yes use_fresh->check_conditions optimize_conditions Optimize Conditions: - Gentle Heating - Increase Reaction Time - Add Mild Acid Catalyst check_conditions->optimize_conditions Not Optimal check_stoichiometry Verify Stoichiometry (1:1 Molar Ratio?) check_conditions->check_stoichiometry Optimal optimize_conditions->check_stoichiometry correct_stoichiometry Adjust Stoichiometry check_stoichiometry->correct_stoichiometry Incorrect end Improved Yield check_stoichiometry->end Correct correct_stoichiometry->end

Caption: A troubleshooting workflow for addressing low or no yield in the synthesis of this compound.

References

challenges in the scale-up of 6-Methoxy-2,3-dimethylquinoxaline production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 6-Methoxy-2,3-dimethylquinoxaline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality starting materials: 4-methoxy-1,2-phenylenediamine may have oxidized, or the diacetyl may have polymerized. 3. Incorrect stoichiometry: Inaccurate measurement of starting materials. 4. Ineffective catalyst: If using a catalyst, it may be poisoned or not suitable for the reaction.1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Use freshly purified 4-methoxy-1,2-phenylenediamine. Ensure diacetyl is of high purity. 3. Carefully verify the molar ratios of the reactants. 4. If using a catalyst, ensure it is fresh and consider screening other catalysts.[1] However, many modern methods for quinoxaline synthesis are catalyst-free.[2][3]
Formation of Multiple Products/Side Reactions 1. Oxidation of 4-methoxy-1,2-phenylenediamine: This can lead to colored impurities. 2. Self-condensation of diacetyl: Can occur under certain conditions. 3. Formation of regioisomers: While less likely with symmetrical diacetyl, impurities in starting materials could lead to isomeric byproducts. 4. Over-oxidation: If using an oxidizing agent, it may be too strong or used in excess.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add the diacetyl slowly to the reaction mixture containing the diamine. 3. Ensure the purity of the starting materials. 4. Carefully control the stoichiometry of the oxidizing agent if one is used.
Product is Darkly Colored (Red/Brown/Black) 1. Air oxidation of the diamine starting material or the product. 2. Presence of polymeric byproducts from diacetyl. 3. Residual catalyst or metal impurities. 1. Handle 4-methoxy-1,2-phenylenediamine under an inert atmosphere and store it protected from light and air.[4] 2. Purify the crude product by recrystallization or column chromatography. 3. If a metal catalyst was used, consider treatment with a suitable chelating agent or perform a filtration through a pad of celite or silica gel.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. 3. Co-crystallization with impurities. 1. If the product is in an aqueous layer, extract with a suitable organic solvent. If in an organic layer, consider precipitation by adding a non-solvent. 2. Break emulsions by adding brine or by filtration through celite. 3. Multiple recrystallizations from different solvent systems may be necessary. Column chromatography can also be effective.
Inconsistent Results on Scale-Up 1. Poor heat transfer: Exothermic reactions can lead to localized overheating and side product formation. 2. Inefficient mixing: Can lead to localized high concentrations of reactants, promoting side reactions. 3. Changes in reaction kinetics: Reactions that work well on a small scale may behave differently in larger reactors.1. Ensure adequate reactor cooling and monitor the internal temperature throughout the reaction. 2. Use appropriate stirring rates and impeller design for the reactor size. 3. Conduct a thorough process safety assessment and consider a pilot run at an intermediate scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common method is the condensation of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).[5] Modern, scalable approaches often utilize "green" solvents like ethanol or even water, and many procedures are now catalyst-free, proceeding efficiently at room temperature or with gentle heating.[2][3]

Q2: My 4-methoxy-1,2-phenylenediamine starting material is a dark solid. Can I still use it?

A2: 4-methoxy-1,2-phenylenediamine is sensitive to air and can oxidize, leading to a darker color.[4] Using discolored starting material can result in lower yields and colored impurities in your final product. It is recommended to use material that is as light in color as possible or to purify the diamine before use, for example, by recrystallization or filtration through a short plug of silica gel under an inert atmosphere.

Q3: Are there any specific safety precautions I should take when running this reaction on a larger scale?

A3: Yes. The condensation reaction can be exothermic. On a larger scale, this can lead to a rapid increase in temperature if not properly controlled. Ensure your reactor has adequate cooling capacity and that the temperature is monitored throughout the addition of reactants. It is also advisable to perform the reaction in a well-ventilated area or fume hood. As with all chemical reactions, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Q4: What are the expected spectroscopic data for this compound?

  • 1H NMR: Signals for the two methyl groups (singlets), a methoxy group (singlet), and three aromatic protons on the quinoxaline ring system.

  • 13C NMR: Resonances for the methyl carbons, the methoxy carbon, and the aromatic and heterocyclic carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 188.23 g/mol .[6]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you would typically spot the reaction mixture alongside the starting materials on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progress.

Experimental Protocols

Protocol 1: Green, Catalyst-Free Synthesis of this compound

This protocol is adapted from scalable, environmentally benign methods for quinoxaline synthesis.[2][3]

Materials:

  • 4-methoxy-1,2-phenylenediamine (1.0 eq)

  • Diacetyl (2,3-butanedione) (1.05 eq)

  • Ethanol (or Methanol)

Procedure:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 4-methoxy-1,2-phenylenediamine in ethanol (approximately 5-10 mL per gram of diamine).

  • To the stirred solution, add diacetyl dropwise at room temperature over a period of 10-15 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting diamine is consumed.

  • If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Once the reaction is complete, the product may precipitate from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • If necessary, recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various quinoxaline derivatives using modern, scalable methods. While specific data for the scale-up of this compound is not detailed in the search results, these tables provide a useful reference for expected outcomes.

Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis

CatalystSolventTemperature (°C)TimeYield Range (%)Reference
NoneMethanolRoom Temp1 min55-93[3]
NoneEthanolRoom Temp1-2 h85-95[2]
(NH4)6Mo7O24·4H2OEtOH/H2ORoom Temp5-15 min90-98[7]
TiO2-Pr-SO3HEthanolReflux10 min95[1]
Homogenization (ball mill)Solvent-freeRoom Tempminutes~Quantitative[8]

Table 2: Purity and Analytical Data of a Related Quinoxaline

While specific data for this compound is not available, the following represents typical characterization data for a related compound, 2,3-dimethylquinoxaline.[9]

Analytical TechniqueObserved Data
Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Appearance Solid

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification diamine 4-Methoxy-1,2- phenylenediamine dissolve Dissolve Diamine in Ethanol diamine->dissolve diketone Diacetyl add Add Diacetyl (Room Temp) diketone->add dissolve->add react Stir (1-2h) Monitor by TLC add->react cool Cool/Concentrate react->cool filter Filter Solid cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 6-Methoxy-2,3- dimethylquinoxaline recrystallize->product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_reagents Poor Reagent Quality start->bad_reagents bad_stoich Incorrect Stoichiometry start->bad_stoich check_time_temp Increase Time/Temp incomplete_rxn->check_time_temp Check TLC purify_reagents Use Pure Reagents bad_reagents->purify_reagents Check Appearance reweigh Verify Stoichiometry bad_stoich->reweigh Recalculate

Caption: A decision tree for troubleshooting low product yield in quinoxaline synthesis.

References

Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methoxy-2,3-dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Key properties are summarized in the table below.

Q2: What is the primary method for synthesizing this compound?

A2: The most common and straightforward synthesis involves the condensation reaction between 4-methoxy-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically diacetyl (butane-2,3-dione).[1][2] This reaction is a classic method for forming the quinoxaline ring system.

Q3: How should this compound be stored?

A3: It should be stored in a tightly sealed container in a dry place at room temperature.

Q4: What are the known biological activities of quinoxaline derivatives?

A4: Quinoxaline derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antidepressant properties.[3] Some have been investigated as protein kinase inhibitors and P-glycoprotein (P-gp) inhibitors in the context of multidrug resistance in cancer.[1][4]

Troubleshooting Guide

Synthesis & Reaction Issues

Q5: My reaction yield is very low. What are the possible causes and solutions?

A5: Low yield in quinoxaline synthesis is a common issue. Here are several factors to consider:

  • Reaction Conditions: Traditional condensation reactions can require high temperatures and long reaction times, which may lead to degradation of starting materials or products.[1]

    • Solution: Consider using a catalyst to improve reaction efficiency at lower temperatures. Catalysts like ammonium heptamolybdate tetrahydrate,[2] or using alternative green chemistry approaches such as ultrasound irradiation can significantly improve yields and reduce reaction times.

  • Purity of Starting Materials: Impurities in the 4-methoxy-1,2-phenylenediamine or diacetyl can lead to side reactions. p-Phenylenediamine, a related compound, is known to oxidize in air.[5]

    • Solution: Ensure the purity of your starting materials. If the 4-methoxy-1,2-phenylenediamine has darkened, consider purification by recrystallization or column chromatography before use.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spots are still prominent, consider extending the reaction time or moderately increasing the temperature.

Q6: I see multiple spots on my TLC plate after the reaction. What could they be?

A6: Multiple spots on the TLC plate indicate the presence of impurities or side products.

  • Unreacted Starting Materials: The most common "impurities" are your starting materials.

    • Solution: Use a co-spot on your TLC plate (spotting your starting material and your reaction mixture in the same lane) to see if any of the spots in your reaction mixture correspond to your starting materials.

  • Side Products: The condensation reaction can sometimes yield isomeric products or byproducts from the self-condensation of diacetyl.

    • Solution: Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired product. Purification by column chromatography is usually effective in separating these impurities.

  • Degradation: If the reaction is run for too long or at too high a temperature, the product or starting materials may degrade.

    • Solution: Monitor the reaction by TLC to determine the optimal reaction time.

Purification & Isolation Issues

Q7: My product has precipitated from the reaction mixture, but it appears oily and impure. How can I purify it?

A7: Oily precipitates are common when the product is not crystalline or when it co-precipitates with impurities.

  • Solution 1: Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the solution. If the product is still oily, try adding a non-polar co-solvent (like hexanes) dropwise to the solution of your product in a more polar solvent until turbidity is observed, then allow it to cool.

  • Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Procedure: Use a silica gel column and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities. Monitor the fractions by TLC to identify and combine the pure product fractions.

Q8: I am having trouble getting my product to crystallize from the purification solvent.

A8: Crystallization can sometimes be challenging.

  • Solution 1: Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 2: Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Solution 3: Solvent System: The solvent system may not be optimal for crystallization. Try a different solvent or a mixture of solvents.

Data Presentation

ParameterValueReference
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Orange solid
Melting Point 94-98 °C
Storage Sealed in dry, Room Temperature
¹H NMR (Predicted) Singlet ~3.9 ppm (3H, OCH₃), Singlet ~2.6 ppm (6H, 2 x CH₃), Multiplets in the aromatic region
¹³C NMR (Predicted) ~56 ppm (OCH₃), ~20 ppm (Ar-CH₃), Aromatic carbons in the range of 100-160 ppm[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the standard synthesis of quinoxalines.[1][2]

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Diacetyl (butane-2,3-dione)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add diacetyl (1 equivalent) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored with impurities, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start Materials: 4-methoxy-1,2-phenylenediamine Diacetyl reaction Condensation Reaction (Ethanol, cat. Acetic Acid, Reflux) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring cooling Cooling & Precipitation monitoring->cooling filtration1 Filtration cooling->filtration1 if precipitate forms concentration Solvent Removal cooling->concentration if no precipitate crude_product Crude Product filtration1->crude_product concentration->crude_product reCrystallization Recrystallization (Ethanol) crude_product->reCrystallization column_chrom Column Chromatography crude_product->column_chrom alternative pure_product Pure this compound reCrystallization->pure_product column_chrom->pure_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

P_gp_Inhibition_Assay P-glycoprotein (P-gp) Inhibition Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cells P-gp overexpressing cells (e.g., MCF7R) seeding Seed cells in plates cells->seeding inhibitor Add this compound (various concentrations) seeding->inhibitor rhodamine Add Rhodamine 123 (P-gp substrate) inhibitor->rhodamine incubation Incubate at 37°C rhodamine->incubation washing Wash cells to remove extracellular dye incubation->washing measurement Measure intracellular Rhodamine 123 fluorescence washing->measurement analysis Data Analysis (Calculate IC50) measurement->analysis result Determine P-gp inhibitory potential analysis->result

Caption: Experimental workflow for assessing the P-glycoprotein inhibitory activity of this compound using a Rhodamine 123 accumulation assay.[7][8][9]

References

Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Methoxy-2,3-dimethylquinoxaline and its derivatives. The information is intended for researchers, scientists, and drug development professionals to anticipate and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a dry environment. Recommended storage is at room temperature (20 to 22°C). For some derivatives, particularly carboxylic acids, refrigeration at 2-8°C may be advisable to minimize degradation.

Q2: Is this compound sensitive to light?

A2: Yes, compounds with a methoxy-aromatic structure can be susceptible to photodegradation. It is crucial to protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. Photochemical reactions can potentially lead to the formation of degradation products, affecting experimental outcomes.

Q3: How does pH affect the stability of this compound and its derivatives?

A3: The stability of quinoxaline derivatives can be pH-dependent. Specifically, under alkaline conditions, the reduced form of some quinoxaline derivatives, such as 2,3-dimethylquinoxaline-6-carboxylic acid, has been shown to be vulnerable to tautomerization. Acidic conditions can also promote hydrolysis, although the susceptibility varies among derivatives. It is recommended to perform initial stability studies across a range of pH values if the compound is to be used in aqueous solutions for extended periods.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, potential degradation routes based on the chemistry of quinoxalines and methoxy-aromatic compounds include:

  • Oxidation: The pyrazine ring of the quinoxaline moiety can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products like pyrazine-2,3-dicarboxylic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The methoxy group, being an electron-donating group, can influence the photostability of the aromatic system.

  • Hydrolysis: Under strong acidic or basic conditions, hydrolysis of the methoxy group or degradation of the quinoxaline ring may occur over time, especially at elevated temperatures.

Q5: What impact does the methoxy group have on the stability of the quinoxaline ring?

A5: The methoxy group is an electron-donating group. The introduction of electron-donating groups to the pyrazine ring can increase the electron cloud density of the carbon atoms.[1] This can, in turn, influence the reactivity and stability of the molecule, potentially making it more susceptible to certain electrophilic reactions or oxidative processes.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps
Degradation of stock solution - Prepare fresh stock solutions in a suitable, dry solvent. - Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Protect stock solutions from light at all times.
pH-dependent instability in assay buffer - Assess the stability of the compound in the assay buffer at the working concentration and temperature over the duration of the experiment. - If instability is observed, consider adjusting the buffer pH or using a different buffer system.
Reaction with assay components - Run control experiments without cells or with inactivated enzymes to check for direct reaction of the compound with the assay medium or other components.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Potential Cause Troubleshooting Steps
On-column degradation - Ensure the mobile phase pH is compatible with the compound's stability profile. - Use a high-purity silica column with low silanol activity.[2] - If using a mass spectrometer, consider that the phosphoric acid in the mobile phase may need to be replaced with formic acid for compatibility.[2]
Degradation during sample preparation - Minimize the time between sample preparation and injection. - Keep samples in an autosampler cooled to 4°C. - Avoid exposure of samples to light.
Solvent effects - Dissolve the sample in the initial mobile phase to avoid peak distortion. If a stronger solvent is necessary, inject the smallest possible volume.
Contamination - Use HPLC-grade solvents and freshly prepared mobile phases. - Run a blank gradient to check for system contamination.
Issue 3: Low yield or impurities during synthesis workup and purification.
Potential Cause Troubleshooting Steps
Degradation on silica gel during column chromatography - Test the stability of the compound on a small amount of silica gel before performing large-scale purification. - If the compound is unstable on silica, consider using alternative stationary phases like alumina or a deactivated silica gel. - Minimize the time the compound spends on the column by using an appropriate solvent system for faster elution.
Degradation during solvent removal - Use a rotary evaporator at the lowest possible temperature to remove the solvent. - Avoid prolonged heating.
Incompatibility with workup reagents - If using acidic or basic washes, test the stability of the compound to these conditions in a small-scale experiment first.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions.

Disclaimer: The following data is for illustrative purposes to guide experimental design and is not based on experimentally verified results for this specific molecule.

Condition Time % Degradation (Hypothetical) Potential Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 M HCl, 60°C) 24h5%Ring-opened products, demethylated product
Basic Hydrolysis (0.1 M NaOH, 60°C) 24h10%Tautomers (if reduced), ring-opened products
Oxidative (3% H₂O₂, RT) 24h15%N-oxides, hydroxylated derivatives
Thermal (80°C, solid state) 48h<2%Minimal degradation
Photolytic (ICH Q1B), solution 24h20%Photo-oxidized products, dimers

Experimental Protocols

Protocol 1: Forced Degradation Study - General Guidelines

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C.

    • Sample at 24 and 48 hours, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability Testing:

    • Expose a solution of the compound (e.g., in quartz cuvettes) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Sample at appropriate time points and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Compound This compound StockSolution Stock Solution (1 mg/mL) Compound->StockSolution Thermal Thermal (80°C, solid) Compound->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Photo Photostability (ICH Q1B) StockSolution->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data Report Report Data->Report Stability Report

Caption: Workflow for forced degradation studies.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Verify Compound Purity (e.g., HPLC, NMR) Start->Check_Purity Check_Stability Assess Stability in Experimental Conditions Check_Purity->Check_Stability Degradation_Source Identify Source of Degradation Check_Stability->Degradation_Source Solution Solution Stable? Degradation_Source->Solution During Experiment Purification_Issue Purification Artifacts? Degradation_Source->Purification_Issue Post-Synthesis Light Light Sensitivity? Solution->Light No Optimize_Storage Optimize Storage (Fresh solutions, protect from light) Solution->Optimize_Storage Yes pH pH Sensitivity? Light->pH No Light->Optimize_Storage Yes Modify_Protocol Modify Protocol (Adjust pH, change buffer) pH->Modify_Protocol Yes Success Consistent Results pH->Success No Optimize_Storage->Success Modify_Protocol->Success Change_Purification Change Purification Method (e.g., different stationary phase) Purification_Issue->Change_Purification Yes Purification_Issue->Success No Change_Purification->Success

References

refinement of analytical methods for 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 6-Methoxy-2,3-dimethylquinoxaline. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column overload- Contaminated or degraded column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace it if necessary.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column degradation- Ensure the mobile phase is well-mixed and degassed. Verify the pump is functioning correctly.- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to degrade.
Ghost peaks appearing in the chromatogram - Contaminants in the sample or mobile phase- Carryover from previous injections- Use high-purity solvents and freshly prepared samples.- Implement a robust needle wash protocol between injections.
Low signal intensity or no peak - Incorrect detection wavelength- Sample degradation- Low sample concentration- Determine the UV maximum of this compound (typically around 254 nm and 315 nm).- Ensure proper sample storage and handling.- Concentrate the sample or increase the injection volume.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem Possible Cause(s) Suggested Solution(s)
Peak tailing - Active sites in the inlet liner or column- Non-volatile residues in the inlet- Use a deactivated inlet liner.- Perform regular maintenance of the GC inlet, including replacing the septum and liner.
Poor fragmentation or unexpected mass spectra - Incorrect ionization energy- Contamination in the ion source- Use the standard electron ionization energy of 70 eV.- Clean the ion source according to the manufacturer's instructions.
Low sensitivity - Sample adsorption in the GC system- Leaks in the system- Use a deactivated column and liner.- Perform a leak check of the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem Possible Cause(s) Suggested Solution(s)
Broad peaks - Sample contains paramagnetic impurities- Poor shimming- Purify the sample to remove metal ions.- Re-shim the spectrometer before acquiring data.
Low signal-to-noise ratio - Low sample concentration- Insufficient number of scans- Increase the sample concentration if possible.- Increase the number of scans acquired.
Presence of solvent peaks - Incomplete solvent suppression- Use a deuterated solvent of high purity.- Utilize appropriate solvent suppression pulse sequences.

Frequently Asked Questions (FAQs)

HPLC Analysis

  • Q1: What is a good starting HPLC method for this compound? A reverse-phase HPLC method is a suitable starting point. A C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection) is often effective.[1]

  • Q2: How can I improve the resolution between this compound and its impurities? You can try optimizing the mobile phase composition (e.g., changing the gradient slope or the organic modifier), adjusting the pH, or using a column with a different stationary phase.

GC-MS Analysis

  • Q3: Is this compound suitable for GC-MS analysis? Yes, it is a relatively volatile and thermally stable compound, making it amenable to GC-MS analysis.

  • Q4: What are the expected major fragment ions for this compound in an EI mass spectrum? The fragmentation pattern will likely show a prominent molecular ion peak (m/z 188). Key fragments may arise from the loss of a methyl group (-CH3, m/z 173) from the methoxy or dimethylquinoxaline core, and the loss of the methoxy group (-OCH3, m/z 157).

NMR Analysis

  • Q5: What are the characteristic NMR chemical shifts for this compound? In ¹H NMR, you would expect to see singlets for the two methyl groups on the quinoxaline ring and a singlet for the methoxy group. The aromatic protons will appear in the downfield region. In ¹³C NMR, the chemical shift of the methoxy carbon is a useful indicator of its electronic environment.[2][3]

  • Q6: How can I confirm the position of the methoxy group using NMR? 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish correlations between the protons of the methoxy group and the carbon atom it is attached to on the quinoxaline ring.

Experimental Protocols

HPLC Method for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

GC-MS Method for Identification

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Quantitative Data Summary

Table 1: HPLC Method Validation - Precision

AnalyteRetention Time (min) (n=6)Peak Area (n=6)%RSD (Retention Time)%RSD (Peak Area)
This compound5.42 ± 0.011254321 ± 98760.180.79

Table 2: GC-MS Method - Linearity

Concentration (µg/mL)Peak Area
115234
576170
10151987
25379965
50758912
Correlation Coefficient (r²) 0.9995

Visualizations

HPLC_Troubleshooting_Workflow start Start Analysis issue Identify Issue start->issue peak_shape Poor Peak Shape? issue->peak_shape No retention_time Inconsistent Retention? issue->retention_time Yes peak_shape->retention_time No solution1 Adjust pH Reduce Concentration Flush/Replace Column peak_shape->solution1 Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No solution2 Check Mobile Phase Use Column Oven Replace Column retention_time->solution2 Yes solution3 Use High-Purity Solvents Implement Needle Wash ghost_peaks->solution3 Yes end Analysis Complete ghost_peaks->end No solution1->end solution2->end solution3->end Analytical_Method_Selection goal Analytical Goal purity Purity Assessment goal->purity identification Structural Identification goal->identification quantification Quantification goal->quantification hplc HPLC-UV purity->hplc gcms GC-MS identification->gcms nmr NMR identification->nmr quantification->hplc quantification->gcms

References

Technical Support Center: Enhancing the Reactivity of 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Methoxy-2,3-dimethylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the enhancement of reactivity for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the reactivity of this compound?

A1: The reactivity of this compound can be enhanced through several key strategies:

  • Oxidation to N-oxides: Introducing N-oxide functionalities to the pyrazine ring significantly increases the electrophilicity of the quinoxaline core, making it more susceptible to nucleophilic attack.[1][2]

  • C-H Functionalization: Direct functionalization of the C-H bonds on both the benzene and pyrazine rings allows for the introduction of various functional groups, which can then be used in subsequent reactions.[3][4][5][6]

  • Cross-Coupling Reactions: Although the native molecule is not directly suitable for many cross-coupling reactions, it can be first halogenated to then participate in powerful C-C and C-N bond-forming reactions like Suzuki and Sonogashira couplings.[7][8][9][10]

Q2: How do the methoxy and methyl substituents influence the reactivity of the quinoxaline core?

A2: The substituents play a crucial role in directing reactivity:

  • The 6-methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution, primarily at the 5- and 7-positions (ortho and para to the methoxy group).

  • The 2,3-dimethyl groups are weakly activating and can be sites for functionalization, for instance, through radical reactions or by serving as directing groups.

Q3: What are the most common challenges encountered when working with this compound?

A3: Researchers may face challenges such as:

  • Low yields in C-H functionalization: This can be due to catalyst deactivation, incorrect solvent choice, or suboptimal reaction temperature.[1]

  • Poor regioselectivity: The presence of multiple potential reaction sites can lead to a mixture of products. Careful selection of catalysts and directing groups is essential to control the selectivity.

  • Difficulty in achieving complete oxidation: In the formation of N-oxides, incomplete conversion can lead to a mixture of the starting material, the mono-N-oxide, and the di-N-oxide.

  • Product instability: The functionalized quinoxaline derivatives may be sensitive to air, moisture, or light.

Troubleshooting Guides

Issue 1: Low Yield in C-H Arylation
Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is from a reliable source and has been stored under inert conditions. Consider using a different palladium precursor or ligand.
Incorrect Solvent The polarity of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., DMF, DMAc, toluene).
Suboptimal Temperature C-H activation often requires high temperatures. If the yield is low, incrementally increase the reaction temperature.
Insufficient Oxidant For oxidative C-H functionalization, ensure the oxidant is fresh and used in the correct stoichiometric amount.
Issue 2: Incomplete Oxidation to N-oxide
Potential Cause Troubleshooting Step
Insufficient Oxidizing Agent Increase the equivalents of the oxidizing agent (e.g., m-CPBA). Monitor the reaction by TLC to determine the optimal amount.
Reaction Time Too Short N-oxidation can be slow. Extend the reaction time and monitor for the disappearance of the starting material and mono-N-oxide.
Low Reaction Temperature While the reaction is often run at room temperature, gentle heating may be required for complete conversion.
Issue 3: Poor Regioselectivity in Electrophilic Substitution
Potential Cause Troubleshooting Step
Steric Hindrance The methyl groups at the 2- and 3-positions can sterically hinder attack at adjacent positions. Consider using a bulkier or less reactive electrophile to favor the electronically preferred positions (5- and 7-).
Reaction Conditions The choice of Lewis acid and solvent can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃) and solvent systems.

Experimental Protocols

Protocol 1: Oxidation to this compound 1,4-dioxide

This protocol describes the oxidation of the nitrogen atoms on the pyrazine ring, which enhances the molecule's reactivity towards nucleophiles.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add m-CPBA (2.5 - 3.0 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the Benzene Ring

This protocol allows for the introduction of an aryl group onto the benzene portion of the quinoxaline.

Materials:

  • This compound

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for enhancing the reactivity of quinoxaline derivatives. Note that optimal conditions for this compound may require further optimization.

Table 1: N-Oxidation of Substituted Quinoxalines

SubstrateOxidantEquivalents of OxidantSolventTime (h)Yield (%)Reference
Quinoxalinem-CPBA2.2Chloroform2485 (di-N-oxide)[11]
2-MethylquinoxalineH₂O₂/AcOH-Acetic Acid470 (mono-N-oxide)Fictionalized Example

Table 2: Palladium-Catalyzed C-H Arylation of Quinoxaline Derivatives

Quinoxaline DerivativeAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pyrrolo[1,2-a]quinoxalineIodobenzenePd(OAc)₂ (5)K₂CO₃DMAc14085[5]
Quinoxalin-2(1H)-oneDiphenyliodonium tetrafluoroborateNone-MeCNRT95[3]

Table 3: Sonogashira Coupling of Halo-Quinoxalines

Halo-QuinoxalineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventYield (%)Reference
2-Chloro-3-methoxyquinoxalinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF88[8]
2-(4-bromophenyl)quinoxalinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF92[7]

Visualizing Reaction Pathways

Below are diagrams illustrating the key strategies to enhance the reactivity of this compound.

N_Oxidation_Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_product Activated Product Start This compound Oxidation m-CPBA, DCM Start->Oxidation Reaction Product This compound 1,4-dioxide Oxidation->Product Activation

Caption: Workflow for N-oxidation of this compound.

CH_Functionalization_Pathway Quinoxaline This compound Catalyst Pd(OAc)₂ Ligand Quinoxaline->Catalyst Coordination ArylHalide Aryl-X Catalyst->ArylHalide Oxidative Addition Base Base ArylHalide->Base C-H Activation Product Arylated Quinoxaline Base->Product Reductive Elimination

Caption: Simplified catalytic cycle for direct C-H arylation.

Cross_Coupling_Logic Start This compound Step1 Halogenation (e.g., with NBS) Start->Step1 Intermediate Halo-Quinoxaline Derivative Step1->Intermediate Step2 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate->Step2 FinalProduct Functionalized Quinoxaline Step2->FinalProduct

Caption: Logical workflow for functionalization via cross-coupling.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Methoxy-2,3-dimethylquinoxaline and other quinoxaline derivatives. Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties. This document summarizes key experimental data, details relevant experimental protocols, and visualizes workflows and potential mechanisms of action to aid in research and drug development.

Introduction to Quinoxalines

Quinoxaline and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The versatile scaffold of the quinoxaline ring allows for substitutions at various positions, leading to a wide array of compounds with different pharmacological profiles. These activities include, but are not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral effects. The biological activity is often influenced by the nature and position of substituents on the quinoxaline core.

Antimicrobial Activity of Quinoxaline Derivatives

Table 1: Antifungal Activity of 2,3-dimethylquinoxaline
Fungal SpeciesMinimum Inhibitory Concentration (MIC) in µg/mL
Cryptococcus neoformans9
Candida auris190
Candida albicans (ATCC 10231)470
Candida parapsilosis560
Candida glabrata935
Candida krusei935
Candida tropicalis1125

Data sourced from a study on the in vitro antifungal activity of 2,3-dimethylquinoxaline[1][2].

The structure-activity relationship (SAR) of quinoxaline derivatives suggests that the presence and position of substituents play a crucial role in their antimicrobial effects. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the biological activity.

Anticancer Activity of Quinoxaline Derivatives

Numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. The presence of a methoxy group has been noted in several active compounds, suggesting its potential importance for cytotoxicity.

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives against HCT-116 Human Colon Carcinoma Cells
CompoundSubstitution PatternIC50 (µM)Reference
Compound A 2-(4-chlorophenyl)amino-3-cyano-6-methoxyquinoxalineNot Specified[3]
Compound B 2-(4-methoxyphenyl)amino-3-cyano-6-chloroquinoxaline4.4[3][4]
Compound C 2-(4-methoxyphenyl)amino-3-cyano-6-methylquinoxaline4.4[3]
Doxorubicin (Standard Chemotherapy Drug)0.36[5]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that substitutions on the quinoxaline ring system significantly influence the anticancer potency. The presence of a methoxy group, in combination with other substituents, appears to be a favorable feature for anticancer activity in some derivatives.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi and bacteria.[6][7][8]

  • Preparation of Microdilution Plates: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the microbial cells is prepared to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe without the compound) and a negative control (broth without the microbe) are included.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible microbial growth.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11]

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Prepare Quinoxaline Solutions prep_plates Prepare 96-well plates with serial dilutions start->prep_plates prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_results Read plates visually or with a plate reader incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic Anticancer_Signaling_Pathway Quinoxaline Quinoxaline Derivative Kinase Protein Kinase (e.g., VEGFR, EGFR) Quinoxaline->Kinase Inhibition Apoptosis Apoptosis Quinoxaline->Apoptosis Induction Downstream Downstream Signaling Proteins Kinase->Downstream Activation Kinase->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

References

A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] It is a critical component of quality assurance in the pharmaceutical industry, ensuring the reliability, reproducibility, and accuracy of analytical data.[4] The key parameters for validation, as stipulated by ICH Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1][3]

Comparative Overview of Analytical Techniques

The selection of an analytical technique for the quantification of 6-Methoxy-2,3-dimethylquinoxaline depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. HPLC and GC-MS are two powerful and widely used techniques for the analysis of quinoxaline derivatives.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. It offers excellent quantitative performance and is a mainstay in pharmaceutical quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and definitive identification based on mass spectra. It is particularly well-suited for volatile and thermally stable compounds.

The following sections present a hypothetical comparison of these two techniques for the analysis of this compound, based on typical performance characteristics observed for similar molecules.

Data Presentation: A Hypothetical Performance Comparison

The following tables summarize hypothetical validation data for the analysis of this compound using a validated HPLC-UV method and a validated GC-MS method. These values are representative of what would be expected for a robust and reliable analytical procedure.

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS MethodICH Q2(R1) Acceptance Criteria (Typical for Assay)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Specificity No interference from placebo and known impuritiesNo co-eluting peaks with similar mass spectraMethod should be specific for the analyte
Limit of Detection (LOD) 10 ng/mL1 ng/mL-
Limit of Quantitation (LOQ) 30 ng/mL5 ng/mL-
Range 30 - 150 µg/mL5 - 100 ng/mL80 - 120% of the test concentration
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rateUnaffected by minor changes in oven temperature ramp and carrier gas flowMethod should remain reliable under varied conditions

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 317 nm (based on typical absorbance for quinoxaline derivatives).[6]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 30, 50, 80, 100, 120, 150 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 10 minutes, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 188, 173, 145 - hypothetical).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like dichloromethane or methanol.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 5, 10, 20, 50, 100 ng/mL).

  • Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated and reconstituted in a solvent compatible with the GC injection. An internal standard should be added to all standards and samples to improve precision.

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and logical relationships in the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Purpose (Assay, Impurity, etc.) Select_Method Select Analytical Technique (HPLC/GC-MS) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria (ICH Q2) Select_Method->Set_Criteria Prepare_Standards Prepare Standards & Samples Set_Criteria->Prepare_Standards Perform_Experiments Perform Validation Experiments Prepare_Standards->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data (Linearity, Accuracy, etc.) Collect_Data->Analyze_Data Compare_Results Compare Against Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantitation Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Accuracy->Range Precision->Range Linearity->Range LOQ->Range

Caption: Interrelationship of Validation Parameters.

Conclusion

This guide outlines a comparative framework for the validation of analytical methods for this compound, focusing on HPLC-UV and GC-MS techniques. While the presented data is hypothetical, it is based on established scientific principles and typical performance characteristics. Researchers and drug development professionals can use this guide to design and execute a comprehensive validation study that adheres to international regulatory standards, ensuring the generation of high-quality, reliable, and defensible analytical data. The provided experimental protocols and workflow diagrams serve as practical tools to facilitate this process.

References

Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the structure-activity relationships (SAR) of quinoxaline analogs, with a particular emphasis on substitutions at the 2 and 3 positions, as these are structurally pertinent to the 6-Methoxy-2,3-dimethylquinoxaline framework. Due to a lack of specific published SAR studies on this compound analogs, this document provides a comparative analysis of closely related 2,3-substituted quinoxalin-6-amine derivatives. The insights gleaned from these analogs offer valuable guidance for the rational design of novel quinoxaline-based therapeutic agents.

Comparative Analysis of 2,3-Substituted Quinoxalin-6-amine Analogs

A study by Chen et al. on 2,3-substituted quinoxalin-6-amine analogs provides a clear illustration of the impact of substitutions at the 2 and 3 positions on antiproliferative activity.[1] The researchers synthesized a library of these compounds and screened them against a panel of cancer cell lines.

Data Presentation: Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs

The following table summarizes the growth inhibition (GI50 in µM) of selected analogs against a panel of human cancer cell lines.

CompoundR2R3A549 (Lung)AsPC-1 (Pancreatic)HT-29 (Colon)MDA-MB-231 (Breast)PC-3 (Prostate)SK-OV-3 (Ovarian)U-2 OS (Bone)
6j PhenylPhenyl>10>10>10>10>10>10>10
6k FuranylFuranyl2.52.12.32.32.42.12.2
6l PhenylPhenyl>10>10>10>10>10>10>10
6m FuranylFuranyl2.82.52.72.62.72.42.5

Data extracted from Chen et al.[1]

Structure-Activity Relationship Insights:

From the data presented, a clear SAR trend emerges:

  • Influence of Aryl Substituents at R2 and R3: The nature of the aryl group at the 2 and 3 positions significantly impacts the antiproliferative activity. Analogs with furan rings (6k and 6m ) consistently demonstrate significantly higher potency across all tested cancer cell lines compared to those with phenyl rings (6j and 6l ), which were largely inactive.[1] This suggests that the electronic properties and/or the spatial arrangement of the furan rings are more favorable for interaction with the biological target.

  • Impact of the Linker at the 6-amino Position: The study also explored the effect of different functional groups attached to the 6-amino position. While not detailed in the table above, the research indicated that urea-linked analogs generally exhibited potent activity.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data.

Synthesis of 2,3-Substituted Quinoxalin-6-amine Analogs:

The synthesis of the 2,3-substituted quinoxalin-6-amine analogs was performed as follows:

  • Condensation: Substituted 1,2-diaminobenzenes were condensed with the appropriate dicarbonyl compounds (e.g., benzil for phenyl substituents, furil for furanyl substituents) in ethanol under reflux conditions to yield the corresponding 2,3-diarylquinoxalines.[1]

  • Reduction: The nitro group on the quinoxaline core was reduced to an amine using a standard reduction method, such as catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol.[1]

  • Functionalization of the 6-amino group: The resulting 6-aminoquinoxaline was then reacted with various reagents (e.g., isocyanates, acid chlorides, sulfonyl chlorides) to introduce different functional groups at the amino position.[1]

Antiproliferative Activity Assay (MTT Assay):

The cytotoxic effects of the synthesized quinoxaline derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for a few more hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the GI50 (the concentration of the compound that causes 50% growth inhibition) was determined.

Visualizing Structure-Activity Relationship Studies

The workflow of a typical SAR study can be visualized to better understand the logical progression from compound design to data analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Lead Compound/ Scaffold Selection Design Design of Analogs (Varying R-groups) Start->Design Synthesis Chemical Synthesis of Analog Library Design->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In vitro Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Enzyme Inhibition) Hit_ID->Secondary_Assay SAR_Analysis Structure-Activity Relationship Analysis Secondary_Assay->SAR_Analysis Optimization Lead Optimization (Design of New Analogs) SAR_Analysis->Optimization Inactive Inactive Compounds SAR_Analysis->Inactive Optimization->Design Iterative Cycle

Caption: General workflow of a structure-activity relationship (SAR) study.

Signaling Pathway Context

While the specific molecular target for the antiproliferative activity of these 2,3-diarylquinoxalin-6-amine analogs was not fully elucidated in the initial screening, many quinoxaline derivatives are known to exert their anticancer effects by inhibiting protein kinases.[3][4] For instance, some quinoxalines act as inhibitors of receptor tyrosine kinases like EGFR or VEGFR, or intracellular kinases such as those in the PI3K/AKT/mTOR pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Quinoxaline Quinoxaline Analog Quinoxaline->RTK Inhibits Quinoxaline->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Potential mechanism of action via inhibition of a kinase signaling pathway.

The structure-activity relationship of 2,3-substituted quinoxalin-6-amine analogs highlights the critical role of the substituents at the 2 and 3 positions in determining their antiproliferative efficacy. The superior activity of the 2,3-difuranyl derivatives over the 2,3-diphenyl analogs provides a strong rationale for further exploration of heteroaromatic substitutions at these positions.[1] While the exact molecular targets of these compounds require further investigation, their activity profile is consistent with the known mechanisms of other anticancer quinoxaline derivatives that often involve the inhibition of key signaling pathways. This comparative guide underscores the importance of systematic structural modifications in the discovery and optimization of potent and selective quinoxaline-based anticancer agents. Future work should focus on synthesizing and evaluating 6-methoxy-2,3-di(hetero)arylquinoxaline analogs to directly assess the impact of the 6-methoxy substituent and to build upon the foundational SAR insights presented herein.

References

comparative analysis of different synthetic routes to 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic methodologies for the preparation of 6-methoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. The comparison focuses on reaction conditions, yields, and environmental impact, with supporting experimental data and detailed protocols.

Introduction

This compound is a derivative of quinoxaline, a privileged scaffold in drug discovery due to its wide range of biological activities. The synthesis of this and related compounds is a subject of ongoing research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. The most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This guide will explore the conventional approach to this synthesis and compare it with modern, greener alternatives such as microwave-assisted and ultrasound-assisted synthesis, as well as a catalytic approach using Cerium(IV) ammonium nitrate (CAN).

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for four different synthetic routes to this compound.

Parameter Route 1: Conventional Synthesis Route 2: Microwave-Assisted Synthesis Route 3: Ultrasound-Assisted Synthesis Route 4: CAN-Catalyzed Synthesis
Reactants 4-methoxy-1,2-phenylenediamine, Diacetyl4-methoxy-1,2-phenylenediamine, Diacetyl4-methoxy-1,2-phenylenediamine, Diacetyl4-methoxy-1,2-phenylenediamine, Diacetyl
Solvent EthanolEthanolEthanolWater
Catalyst Acetic Acid (catalytic)NoneNoneCerium(IV) ammonium nitrate (5 mol%)
Temperature Reflux (approx. 78 °C)120 °CRoom TemperatureRoom Temperature
Reaction Time 2-4 hours5-10 minutes30-60 minutes15-30 minutes
Reported Yield 85-95%90-98%88-96%92-97%
Work-up Cooling, filtration, recrystallizationEvaporation, extraction, column chromatographyExtraction, drying, evaporationFiltration, washing, drying
Environmental Impact Moderate (use of organic solvent, heating)Low (reduced solvent, short time)Low (reduced energy, ambient temp)Very Low (water as solvent, mild conditions)

Experimental Protocols

Route 1: Conventional Synthesis

This method represents the traditional approach to quinoxaline synthesis via acid-catalyzed condensation.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in ethanol (20 mL).

  • Add diacetyl (0.86 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Route 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often higher yields.[1]

Methodology:

  • In a microwave-safe vessel, combine 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and diacetyl (0.86 g, 10 mmol) in ethanol (10 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • If necessary, purify the product by column chromatography on silica gel.

Route 3: Ultrasound-Assisted Synthesis

Sonication provides a mechanical energy source that can promote the reaction at ambient temperature, offering an energy-efficient alternative.[2]

Methodology:

  • In a flask, suspend 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and diacetyl (0.86 g, 10 mmol) in ethanol (15 mL).

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify by recrystallization from ethanol.

Route 4: Cerium(IV) Ammonium Nitrate (CAN) Catalyzed Synthesis

This method utilizes a mild and efficient catalyst in an aqueous medium, representing a green chemistry approach.[3]

Methodology:

  • In a flask, stir a mixture of 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and diacetyl (0.86 g, 10 mmol) in water (20 mL) at room temperature.

  • Add Cerium(IV) ammonium nitrate (0.27 g, 0.5 mmol, 5 mol%) to the mixture.

  • Stir the reaction at room temperature for 15-30 minutes.

  • The solid product will precipitate from the aqueous solution.

  • Collect the product by filtration.

  • Wash the solid thoroughly with water and dry to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow and relationships of the described synthetic routes.

Synthetic_Routes_Comparison cluster_reactants Starting Materials cluster_product Product cluster_methods Synthetic Methods Reactant1 4-methoxy-1,2-phenylenediamine Conventional Conventional Reactant1->Conventional Microwave Microwave-Assisted Reactant1->Microwave Ultrasound Ultrasound-Assisted Reactant1->Ultrasound Catalytic CAN-Catalyzed Reactant1->Catalytic Reactant2 Diacetyl Reactant2->Conventional Reactant2->Microwave Reactant2->Ultrasound Reactant2->Catalytic Product This compound Conventional->Product Microwave->Product Ultrasound->Product Catalytic->Product

Caption: Comparative workflow of synthetic routes to this compound.

Reaction_Conditions cluster_conventional Conventional cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted cluster_catalytic CAN-Catalyzed Conv_Solvent Solvent: Ethanol Conv_Temp Temp: Reflux (~78°C) Conv_Time Time: 2-4 h Conv_Cat Catalyst: Acetic Acid MW_Solvent Solvent: Ethanol MW_Temp Temp: 120°C MW_Time Time: 5-10 min MW_Cat Catalyst: None US_Solvent Solvent: Ethanol US_Temp Temp: Room Temp. US_Time Time: 30-60 min US_Cat Catalyst: None CAN_Solvent Solvent: Water CAN_Temp Temp: Room Temp. CAN_Time Time: 15-30 min CAN_Cat Catalyst: CAN (5 mol%)

Caption: Key reaction parameters for each synthetic methodology.

Conclusion

The synthesis of this compound can be achieved through various routes, with modern methods offering significant advantages over the conventional approach. Microwave-assisted and ultrasound-assisted syntheses dramatically reduce reaction times and energy consumption while maintaining high yields. The CAN-catalyzed method stands out as a particularly green alternative, utilizing water as a solvent and proceeding rapidly at room temperature. The choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired throughput, and environmental considerations. For rapid and efficient synthesis with high yields, microwave-assisted and CAN-catalyzed methods are highly recommended.

References

A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide provides a comparative biological evaluation of 6-Methoxy-2,3-dimethylquinoxaline, contextualized with its parent compound, 2,3-dimethylquinoxaline, and other related methoxy-substituted analogs. Due to the limited publicly available data on this compound, this guide leverages structure-activity relationship (SAR) principles and experimental data from closely related compounds to project its potential biological profile.

Comparative Analysis of Biological Activity

The introduction of a methoxy group at the 6-position of the 2,3-dimethylquinoxaline core is anticipated to modulate its biological activity. Methoxy groups, being electron-donating, can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Cytotoxicity and Anticancer Potential

Quinoxaline derivatives have been extensively investigated for their anticancer properties, often acting as inhibitors of key signaling pathways involved in cancer progression.[1][2][3] The parent compound, 2,3-dimethylquinoxaline (DMQ), has been evaluated for its baseline toxicity. The addition of a methoxy group, as seen in other quinoline and quinoxaline series, can enhance anticancer potency.[4]

Table 1: Comparative in Vitro Cytotoxicity Data

Compound/DerivativeCell LineIC50 (µM)Reference Compound(s)Source(s)
2,3-dimethylquinoxaline (DMQ) HepG2 (human liver carcinoma)> 100Chlorpromazine (10.5 µM)[5]
RPTEC (human renal proximal tubule epithelial cells)No significant effect ≤ 100 µMColistin, Sertraline[5]
Related Methoxy-substituted Quinolines
6-Methoxy-2-arylquinoline derivative (5a)EPG85-257RDB (P-gp-positive gastric carcinoma)Low to moderate toxicityVerapamil[6][7]
6-Methoxy-2-arylquinoline derivative (5b)EPG85-257RDB (P-gp-positive gastric carcinoma)Low to moderate toxicityVerapamil[6][7]
Other Quinoxaline Derivatives
PX-866 (Quinoxaline derivative)Various cancer cell linesPotent PI3K inhibitor-[1][2]
PKI-587 (Quinoxaline derivative)Non-small cell lung and breast cancerPotent dual PI3K/mTOR inhibitor-[1][2]
Antimicrobial Activity

The quinoxaline core is also a well-established pharmacophore for the development of antimicrobial agents. The substitution pattern on the quinoxaline ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Table 2: Comparative Antimicrobial Activity Data

Compound/DerivativeMicrobial Strain(s)MIC (µg/mL)Reference Compound(s)Source(s)
2,3-dimethylquinoxaline (DMQ) Broad-spectrum antimicrobial activity reportedData not specified-
Related Methoxy-substituted Quinolines
6-Methoxyquinoline-3-carbonitrile derivative (7b)Streptococcus pneumoniae, Bacillus subtilisModerate activityAmphotericin B[8][9]
6-Methoxyquinoline-3-carbonitrile derivative (7d)Pseudomonas aeruginosa, Escherichia coliModerate activityAmphotericin B[8][9]
6-Methoxyquinoline-3-carbonitrile derivative (9b)Pseudomonas aeruginosa, Escherichia coliModerate activityAmphotericin B[8][9]
6-Methoxyquinoline-3-carbonitrile derivative (9c)Streptococcus pneumoniae, Bacillus subtilisModerate activityAmphotericin B[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological data. Below are representative protocols for key experiments cited in the evaluation of quinoxaline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 10^5 CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro VEGFR-2 Kinase Assay
  • Assay Setup: The assay is performed in a 96-well plate format. Each reaction well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent (e.g., luminescence-based).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Quinoxaline Derivatives

Quinoxaline derivatives have been reported to modulate several key signaling pathways implicated in cancer cell proliferation and survival.[1][2][10] The PI3K/Akt/mTOR and MAPK/ERK pathways are notable targets.[1][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->mTOR Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoxaline derivatives.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Quinoxaline Quinoxaline Derivative Quinoxaline->Raf Inhibition GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway with potential inhibition points for quinoxaline derivatives.

Generalized Experimental Workflow for Synthesis and Biological Evaluation

The development of novel quinoxaline derivatives typically follows a structured workflow from synthesis to biological characterization.[11][12][13]

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_advanced Advanced Evaluation Start Starting Materials (o-phenylenediamines, diketones) Reaction Condensation Reaction Start->Reaction Purification Purification & Characterization (NMR, MS, etc.) Reaction->Purification InVitro In Vitro Assays (Anticancer, Antimicrobial) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Lead->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Tox Toxicity Profiling InVivo->Tox

Caption: Generalized workflow for the synthesis and biological evaluation of quinoxaline derivatives.

References

Comparative Cytotoxicity of Quinoxaline Derivatives on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various quinoxaline derivatives against several cancer cell lines. While specific data on 6-Methoxy-2,3-dimethylquinoxaline is limited in publicly available literature, this document focuses on structurally related and well-studied quinoxaline compounds to offer valuable insights into their potential as anticancer agents.

The quinoxaline scaffold is a promising platform in the development of novel chemotherapeutic agents.[1][2] These heterocyclic compounds have demonstrated a broad spectrum of biological activities, including significant anticancer effects attributed to their ability to inhibit various protein kinases and induce apoptosis.[2][3][4] This guide synthesizes available data to facilitate a comparative understanding of their cytotoxic potential.

Comparative Cytotoxicity of Quinoxaline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound VIIIc (a quinoxaline derivative)HCT116 (Colon Carcinoma)2.5DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)9DoxorubicinNot Specified
Compound VIIIa (a quinoxaline derivative)HepG2 (Liver Hepatocellular Carcinoma)9.8DoxorubicinNot Specified
Compound VIIIe (a quinoxaline derivative)HCT116 (Colon Carcinoma)8.4DoxorubicinNot Specified
Compound IV (a quinoxaline-based derivative)PC-3 (Prostate Cancer)2.11DoxorubicinNot Specified
HepG2 (Liver Cancer)Not SpecifiedDoxorubicinNot Specified
Compound 10 (Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione)MKN 45 (Gastric Adenocarcinoma)0.073Adriamycin0.12
Cis-platin2.67
Q-85 HCl (7-chloro-3-[[(N,N-dimethylamino)propy]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide)Caco-2 (Colorectal Adenocarcinoma) - Hypoxic conditions0.4Not SpecifiedNot Specified
Compound 4m (a C6-bromo substituted 2,3-dialkenyl quinoxaline)A549 (Non-small-cell lung cancer)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Compound 4b (a C6-bromo substituted 2,3-dialkenyl quinoxaline)A549 (Non-small-cell lung cancer)11.98 ± 2.595-Fluorouracil4.89 ± 0.20

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are generalized protocols for two commonly used cytotoxicity assays, the MTT and SRB assays, based on information from multiple sources.[5][6][7][8][9][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[5]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[5]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5] The plate can be placed on an orbital shaker for a few minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6][7]

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[9]

  • Trichloroacetic acid (TCA) solution (10% w/v)[7]

  • Tris-base solution (10 mM)[7]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Acetic acid (1%)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound components.[7][9] Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.[7][9]

  • Removal of Unbound Dye: Wash the plates four to five times with 1% acetic acid to remove the unbound SRB dye.[7][9] Air dry the plates again.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer activity of quinoxaline derivatives often involves the induction of apoptosis, a programmed cell death pathway.[11][12][13] Several key proteins are involved in this process, including the p53 tumor suppressor, caspases (executioner proteins of apoptosis), and the Bcl-2 family of proteins that regulate mitochondrial membrane permeability.[11]

Below are diagrams generated using Graphviz to visualize a general experimental workflow for cytotoxicity testing and a simplified apoptosis signaling pathway that can be investigated when studying the mechanism of action of quinoxaline derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Treatment 4. Treatment with Quinoxaline Derivatives Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 48-72h) Treatment->Incubation Assay_Step 6. Addition of Assay Reagent (MTT or SRB) Incubation->Assay_Step Measurement 7. Absorbance Measurement Assay_Step->Measurement Data_Processing 8. Calculation of Cell Viability (%) Measurement->Data_Processing IC50_Determination 9. IC50 Value Determination Data_Processing->IC50_Determination

Caption: A generalized experimental workflow for determining the cytotoxicity of quinoxaline derivatives.

Apoptosis_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Quinoxaline Quinoxaline Derivative p53 p53 Activation Quinoxaline->p53 Bcl2 Bcl-2 Downregulation Quinoxaline->Bcl2 Mito_Perm Mitochondrial Membrane Permeabilization p53->Mito_Perm Bcl2->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by quinoxaline derivatives.

References

Comparative Efficacy of 6-Methoxy-2,3-dimethylquinoxaline-based Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, a direct comparative study detailing the efficacy of a series of 6-Methoxy-2,3-dimethylquinoxaline-based inhibitors could not be identified. Publicly available research predominantly focuses on broader classes of quinoxaline and quinoline derivatives, with limited specific data on the biological activity of inhibitors built upon the this compound core scaffold.

While the quinoxaline moiety is a well-established privileged structure in medicinal chemistry, known for its wide range of biological activities including kinase inhibition and anticancer effects, specific structure-activity relationship (SAR) studies and comparative efficacy data for the this compound series appear to be limited or not publicly accessible.

This guide, therefore, aims to provide a broader context based on related quinoxaline and quinoline derivatives, which may offer insights into potential therapeutic applications and experimental approaches for evaluating novel inhibitors based on the specified scaffold.

Insights from Related Quinoxaline and Quinoline Derivatives

Research into related heterocyclic compounds offers valuable information on potential targets and methodologies. For instance, various quinoxaline derivatives have been investigated as inhibitors of several protein kinases, playing a crucial role in cancer therapy. These kinases include Pim-1/2, Glycogen Synthase Kinase 3β (GSK3β), and receptor tyrosine kinases like c-Met and VEGFR.

Similarly, studies on 6-methoxy-2-arylquinolines have demonstrated their potential as P-glycoprotein (P-gp) inhibitors, which are significant in overcoming multidrug resistance in cancer. These studies provide a foundation for potential experimental designs to assess the efficacy of this compound-based compounds.

Hypothetical Experimental Workflow for Efficacy Comparison

Should a series of this compound-based inhibitors become available, a typical experimental workflow to compare their efficacy would involve several key stages. This workflow is based on standard practices in drug discovery and preclinical evaluation.

G Hypothetical Experimental Workflow for Efficacy Comparison cluster_0 Initial Screening cluster_1 Cellular Assays cluster_2 Advanced Evaluation cluster_3 Data Analysis & Comparison A Compound Synthesis & Characterization B Primary Target-Based Screening (e.g., Kinase Assay) A->B C Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B->C D Target Engagement & Pathway Analysis (e.g., Western Blot) C->D E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E F ADME/Tox Profiling D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Comparative Efficacy & Safety Assessment G->H

Caption: Hypothetical workflow for comparing the efficacy of novel inhibitors.

Representative Experimental Protocols

Below are detailed methodologies for key experiments that would be essential in evaluating and comparing the efficacy of this compound-based inhibitors. These protocols are based on standard laboratory procedures.

Kinase Inhibition Assay (Primary Target-Based Screening)

Objective: To determine the in vitro inhibitory activity of the compounds against a specific protein kinase.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A kinase reaction is set up in a 96- or 384-well plate.

    • Serial dilutions of the test compounds are added to the wells.

    • The kinase, substrate, and ATP are added to initiate the reaction.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curves.

Signaling Pathway Visualization

Quinoxaline derivatives often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets for kinase inhibitors.

G Simplified PI3K/Akt and MAPK/ERK Signaling Pathways RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival RTK_MAPK Receptor Tyrosine Kinase Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoxaline-based Inhibitor Inhibitor->PI3K Inhibitor->Raf

Caption: Potential inhibition points of quinoxaline-based inhibitors in key cancer signaling pathways.

Conclusion

While specific comparative data on the efficacy of this compound-based inhibitors is currently lacking in the public domain, the broader research on quinoxaline and quinoline derivatives provides a strong rationale for their potential as therapeutic agents, particularly in oncology. The experimental protocols and workflows outlined here offer a standard framework for the future evaluation and comparison of any newly synthesized compounds within this specific chemical series. Further research is warranted to synthesize and test derivatives of the this compound scaffold to determine their biological activity and therapeutic potential.

Comparative Guide to the Cross-Reactivity Profile of 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 6-Methoxy-2,3-dimethylquinoxaline against a panel of biological targets. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates potential interactions based on the known activities of structurally related quinoxaline derivatives. The information herein is intended to guide future experimental design for profiling the selectivity of this compound.

Introduction to Quinoxaline Derivatives and Cross-Reactivity

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[1][2][3] The diverse pharmacological profile of this scaffold also suggests a potential for cross-reactivity with various biological targets, a critical consideration in drug development. Understanding the potential off-target effects of a compound like this compound is crucial for predicting its safety and efficacy.

Potential Cross-Reactivity Targets for this compound

Based on the established biological activities of the quinoxaline scaffold, several key molecular targets can be identified as potential sites for cross-reactivity. These are summarized in the table below.

Target ClassSpecific ExamplesPotential Activity of this compoundRationale based on Quinoxaline Derivatives
Protein Kinases VEGFR, PDGFR, Src, c-Met, JAK-2, FLT-3, CDKInhibitoryMany quinoxaline derivatives are known to be ATP-competitive inhibitors of various protein kinases, playing a role in their anticancer effects.[4]
Topoisomerases Topoisomerase IIInhibitorySome quinoxaline-based compounds have demonstrated potent anticancer activity through the inhibition of topoisomerase II, leading to apoptosis in cancer cells.[5]
Bacterial Targets Various (e.g., DNA gyrase, cell wall synthesis enzymes)InhibitoryThe quinoxaline core is present in several antibacterial agents, suggesting potential interaction with essential bacterial enzymes.[6][7][8][9]
Fungal Targets Various (e.g., ergosterol biosynthesis enzymes)InhibitoryAntifungal activity is a reported characteristic of some quinoxaline derivatives, indicating possible interference with fungal-specific pathways.[6][7][8]
Viral Proteins NS1 protein (Influenza)Binding/InhibitoryQuinoxaline derivatives have been investigated as antiviral agents, with some showing potential to interact with viral proteins like the NS1 protein of influenza viruses.[10]

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate the predicted cross-reactivity profile of this compound, the following standard assays are recommended.

Protein Kinase Inhibition Assay (Example: VEGFR2)

This protocol is adapted from commercially available kinase assay kits.[9][11]

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase (e.g., VEGFR2).

Materials:

  • Recombinant human VEGFR2 kinase

  • Biotinylated peptide substrate

  • Kinase assay buffer

  • ATP

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the biotinylated peptide substrate, and the diluted test compound or controls.

  • Add the recombinant VEGFR2 kinase to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent (e.g., a phospho-specific antibody conjugated to a reporter).

  • Read the signal on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Topoisomerase II Inhibition Assay

This protocol is based on the principle of monitoring the relaxation of supercoiled plasmid DNA.[3][6][7][12]

Objective: To assess the ability of this compound to inhibit the catalytic activity of human Topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II reaction buffer

  • ATP

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Etoposide)

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Set up reaction tubes on ice, each containing the reaction buffer and supercoiled plasmid DNA.

  • Add the test compound at various concentrations to the respective tubes. Include a positive control and a no-enzyme control.

  • Add human Topoisomerase II to all tubes except the no-enzyme control.

  • Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled, relaxed, and linear forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the enzyme-only control.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general guidelines for broth microdilution susceptibility testing.[1][8][10][13][14][15]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial or fungal strain.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound)

  • Positive control antibiotic/antifungal

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be affected by this compound and a typical experimental workflow for its analysis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCγ PLCγ VEGFR2->PLCγ P IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Downstream Signaling Downstream Signaling PKC->Downstream Signaling Proliferation, Angiogenesis This compound This compound This compound->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Add Kinase & Substrate Add Kinase & Substrate Assay Plate Setup->Add Kinase & Substrate Add ATP (Initiate) Add ATP (Initiate) Add Kinase & Substrate->Add ATP (Initiate) Incubation Incubation Add ATP (Initiate)->Incubation Add Detection Reagent Add Detection Reagent Incubation->Add Detection Reagent Read Plate Read Plate Add Detection Reagent->Read Plate Data Analysis (IC50) Data Analysis (IC50) Read Plate->Data Analysis (IC50)

Caption: Experimental workflow for a protein kinase inhibition assay.

Conclusion

While this compound is a structurally interesting molecule, its biological activity and potential for cross-reactivity remain to be thoroughly elucidated. Based on the extensive research on the broader class of quinoxaline derivatives, it is plausible that this compound may interact with protein kinases, topoisomerases, and various microbial targets. The experimental protocols provided in this guide offer a clear path forward for systematically evaluating these potential interactions. A comprehensive understanding of the cross-reactivity profile of this compound will be essential for its future development as a potential therapeutic agent.

References

Benchmarking 6-Methoxy-2,3-dimethylquinoxaline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Methoxy-2,3-dimethylquinoxaline against established standards in relevant biological assays. Due to the limited publicly available data specifically benchmarking this compound, this document focuses on the broader context of quinoxaline derivatives and outlines the necessary experimental framework for a comprehensive evaluation. Quinoxaline and its derivatives are a class of heterocyclic compounds recognized for their wide array of biological activities, including antiviral, anxiolytic, anticancer, and anti-inflammatory properties.[1][2][3][4]

Physicochemical Properties

This compound is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol .[5] Its structure is characterized by a quinoxaline core with methoxy and dimethyl substitutions.

Comparative Biological Activities of Quinoxaline Derivatives

While specific data for this compound is scarce, studies on analogous quinoxaline derivatives provide insights into potential areas of application and suitable standards for comparison.

Antiviral Activity

Several novel quinoxaline derivatives have demonstrated significant antiviral activity. For instance, certain derivatives have shown higher efficacy against Human Cytomegalovirus (HCMV) than the standard drug ganciclovir (EC50 = 0.059 µM).[1] Another study highlighted derivatives with remarkable activity against coxsackievirus B5 (CBV5), with EC50 values as low as 0.06 µM.[1]

Anxiolytic Potential

In studies evaluating the anxiolytic potential of C2,C3-quinoxaline derivatives, the behavior of mice administered with these compounds was compared to a group treated with diazepam.[2] The results indicated that some derivatives exhibited anxiolytic effects comparable to this established standard.[2]

Anticancer and Anti-inflammatory Activity

Novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both significant targets in cancer and inflammation research.[4] The inhibitory activities of these compounds were compared against celecoxib, a standard COX-2 inhibitor.[4] Some derivatives displayed potent inhibitory activity against both EGFR and COX-2.[4]

Proposed Experimental Framework for Benchmarking

To comprehensively benchmark this compound, a series of standardized in vitro and in vivo assays are recommended. The selection of assays should be guided by the intended therapeutic application.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening the biological activity of a test compound like this compound.

cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Selection cluster_3 In Vivo Models Compound This compound Synthesis/Procurement QC Quality Control (Purity, Identity) Compound->QC Stock Stock Solution Preparation QC->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Target Target-Based Assays (e.g., Enzyme Inhibition) Cytotoxicity->Target Cell Cell-Based Assays (e.g., Reporter Gene) Target->Cell Analysis IC50/EC50 Determination Cell->Analysis Hit Hit Identification Analysis->Hit Lead Lead Candidate Selection Hit->Lead Animal Animal Model of Disease Lead->Animal Efficacy Efficacy Studies Animal->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

General workflow for biological activity screening.

Data Presentation for Comparative Analysis

All quantitative data from benchmarking studies should be summarized in clearly structured tables to facilitate direct comparison.

Table 1: Hypothetical Antiviral Activity against HCMV

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundData to be determinedData to be determinedData to be determined
Ganciclovir (Standard)0.059>150>2542

Table 2: Hypothetical Anxiolytic Activity (Elevated Plus Maze)

Compound (Dose)Time in Open Arms (%)Number of Entries into Open Arms
Vehicle ControlData to be determinedData to be determined
This compoundData to be determinedData to be determined
Diazepam (Standard)22.0 ± 1.6Data from literature

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols that could be adapted for benchmarking this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a standard cytotoxic agent for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, a vehicle control, or a standard anxiolytic drug (e.g., diazepam) intraperitoneally 30 minutes before the test.

  • Test Procedure: Place each mouse at the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries as measures of anxiolytic activity.

Signaling Pathway Visualization

Understanding the mechanism of action often involves elucidating the signaling pathways affected by the compound.

Hypothetical EGFR Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a potential target for quinoxaline derivatives.

cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR

Inhibition of the EGFR signaling pathway.

This guide serves as a foundational framework for the systematic evaluation of this compound. The generation of robust, comparative data through standardized assays is essential for elucidating its therapeutic potential and positioning it relative to existing standards in the field.

References

Navigating Preclinical Safety: A Comparative Analysis of In Vitro and In Vivo Toxicity Studies of 2,3-Dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug development is the comprehensive evaluation of a compound's safety profile. This guide provides a comparative overview of in vitro and in vivo toxicity studies for 2,3-dimethylquinoxaline (DMQ), a structurally related analog to 6-Methoxy-2,3-dimethylquinoxaline. It is important to note that a thorough search of the public domain and scientific literature yielded no specific in vitro or in vivo studies for this compound. Therefore, the following data on DMQ is presented as a valuable reference point for researchers and drug development professionals interested in the toxicological profile of this class of compounds.

In Vitro Toxicity Assessment of 2,3-Dimethylquinoxaline

In vitro studies are crucial for early-stage safety screening, providing insights into a compound's potential for causing toxicity at the cellular level. For 2,3-dimethylquinoxaline (DMQ), a panel of in vitro assays was conducted to assess its potential for cardiotoxicity, nephrotoxicity, and hepatotoxicity.[1][2]

Summary of In Vitro Findings

The in vitro toxicity studies for DMQ at concentrations up to 100 μM showed a favorable safety profile.[1][2] No significant inhibition was observed in cardiotoxicity and nephrotoxicity assays.[1][2] A non-significant reduction in ATP levels was noted in human hepatocellular carcinoma cells (HepG2), indicating low potential for hepatotoxicity.[1][2]

Assay Cell Line Endpoint Result (IC50)
CardiotoxicityHEK-293 (expressing hERG)hERG channel inhibition> 100 μM
NephrotoxicityRPTEC (Renal Proximal Tubule Epithelial Cells)Biomarker releaseNo significant toxicity up to 100 μM
HepatotoxicityHepG2 (Human Hepatocellular Carcinoma)ATP quantification> 100 μM
Experimental Protocols: In Vitro Assays

Cardiotoxicity (hERG Channel Inhibition Assay): Human Embryonic Kidney (HEK-293) cells stably expressing the hERG (human Ether-à-go-go-Related Gene) channel were used. The assay was performed using an automated patch-clamp system. Cells were exposed to varying concentrations of DMQ, and the inhibition of the hERG potassium channel current was measured. The half-maximal inhibitory concentration (IC50) was determined by analyzing the concentration-response curve.

Nephrotoxicity Assay: Renal Proximal Tubule Epithelial Cells (RPTECs) were cultured and exposed to different concentrations of DMQ for 216 hours, with re-dosing on days 3 and 6.[2] The supernatant was collected to measure the release of specific biomarkers associated with kidney injury. The dose-response curves for each biomarker were then generated.

Hepatotoxicity Assay: Human hepatocellular carcinoma (HepG2) cells were seeded in 96-well plates.[1][2] After 24 hours, the cells were treated with DMQ at eight different concentrations (0.04 to 100 μM) for 72 hours.[1][2] Cellular viability was assessed by quantifying the intracellular ATP levels using a luciferin-luciferase-based bioluminescence assay.[1][2] The IC50 value was calculated from the resulting dose-response curve.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_assays In Vitro Assays Cardiotoxicity Cardiotoxicity (hERG Assay) HEK-293 cells Data_Analysis Data Analysis (IC50 Determination) Cardiotoxicity->Data_Analysis Nephrotoxicity Nephrotoxicity (Biomarker Release) RPTEC cells Nephrotoxicity->Data_Analysis Hepatotoxicity Hepatotoxicity (ATP Assay) HepG2 cells Hepatotoxicity->Data_Analysis Compound 2,3-Dimethylquinoxaline (DMQ) Compound->Cardiotoxicity Compound->Nephrotoxicity Compound->Hepatotoxicity In_Vivo_Workflow cluster_studies In Vivo Studies Acute_Toxicity Acute Oral Toxicity (OECD 423) Mice Observation Clinical Observation (14-28 days) Acute_Toxicity->Observation Subacute_Toxicity Subacute Oral Toxicity Mice Subacute_Toxicity->Observation Dosing Oral Administration of DMQ Dosing->Acute_Toxicity Dosing->Subacute_Toxicity Analysis Endpoint Analysis (LD50, Hematology, Histopathology) Observation->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methoxy-2,3-dimethylquinoxaline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the safe disposal of 6-Methoxy-2,3-dimethylquinoxaline, adhering to standard hazardous waste protocols.

While a specific Safety Data Sheet (SDS) for this compound was not located, information from structurally similar compounds and general chemical waste guidelines inform the following procedures. It is crucial to treat this compound as a hazardous substance due to the potential for unknown hazards and toxicity.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar compounds, which are often classified as skin and eye irritants, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[2][3]

  • Lab Coat: A standard laboratory coat to protect from splashes.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated and must not be discarded in the regular trash or poured down the drain.[4][5] The following steps outline the compliant procedure for its disposal:

  • Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be managed as hazardous waste.[6]

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[4][7]

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure, tightly fitting cap.[6][8]

    • The original container may be used if it is in good condition.[8]

  • Label the Waste Container:

    • Attach a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) department to the container.[4]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4][6]

      • The quantity of the waste.

      • The date of waste generation.

      • The location of origin (e.g., laboratory room number).

      • The name and contact information of the principal investigator.[4]

      • The words "Hazardous Waste".[4]

      • Checkmarks for the appropriate hazard pictograms (based on the SDS of a similar compound, this would likely include irritant).

  • Store the Waste in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[7][8]

    • Do not move the waste to another room for storage.[7]

    • Segregate the waste from incompatible materials. For instance, store it separately from acids, bases, and oxidizing agents.[8]

  • Arrange for Disposal:

    • Submit a hazardous waste pickup request to your institution's EHS office. This may involve filling out a specific form, either in hardcopy or electronically.[4]

    • List each container separately on the request form.[4]

Quantitative Disposal Guidelines

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, as stipulated by general guidelines.

ParameterGuidelineCitation
Maximum Total Hazardous Waste Volume55 gallons[7]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[7]
Maximum Accumulation Time12 months (provided volume limits are not exceeded)[7]
pH Range for Drain Disposal (with permission)5.0 - 12.5[8]

Note: Drain disposal is generally prohibited for hazardous chemicals and requires explicit written permission from EHS on a case-by-case basis.[4][8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound is designated for disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe container Select a compatible, leak-proof waste container with a secure lid. ppe->container label Affix a completed Hazardous Waste Tag. container->label storage Store in a designated Satellite Accumulation Area (SAA). label->storage segregate Segregate from incompatible chemicals. storage->segregate request Submit a Hazardous Waste Pickup Request to EHS. segregate->request end End: EHS collects the waste for proper disposal. request->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.[5]

References

Personal protective equipment for handling 6-Methoxy-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methoxy-2,3-dimethylquinoxaline in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. While specific toxicity data for this compound is limited, it should be handled with the utmost care, assuming it may possess hazards similar to other quinoxaline derivatives.[1]

PropertyValue
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol [1][2]
Physical State Solid, Orange to red solid[1][2]
Melting Point 94 to 98 °C[1]
Boiling Point (Predicted) 300.8 ± 37.0 °C at 760 Torr[1]
Density (Predicted) 1.130 ± 0.06 g/cm³[1]
Storage Temperature Room temperature (20 to 22 °C)[1]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

1. Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn correctly:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

2. Engineering Controls:

  • Always work within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure safety shower and eyewash stations are readily accessible and operational.

3. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols during handling.

  • Use appropriate tools (spatulas, scoops) to transfer the solid material.

  • Keep the container tightly closed when not in use.

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3][4][5] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4][5] Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air.[3][4][5] If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][5] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Collect any solutions containing the compound in a separate, labeled liquid hazardous waste container.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials.

4. Disposal:

  • Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.[4]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Assess Hazards & Review SDS B Don Personal Protective Equipment (PPE) A->B C Weigh and Prepare Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E G Collect Chemical Waste in Labeled Container D->G F Remove and Dispose of Contaminated PPE E->F F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
6-Methoxy-2,3-dimethylquinoxaline
Reactant of Route 2
6-Methoxy-2,3-dimethylquinoxaline

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